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  • Product: 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
  • CAS: 1379812-20-0

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Technical Whitepaper

Executive Summary & Strategic Importance In the landscape of modern medicinal chemistry and agrochemicals, the pentafluorosulfanyl (-SF5) group has emerged as a transformative pharmacophore, frequently designated as a "s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry and agrochemicals, the pentafluorosulfanyl (-SF5) group has emerged as a transformative pharmacophore, frequently designated as a "super-trifluoromethyl" group 1. The compound 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS: 1379812-20-0) 2 represents a highly valuable structural scaffold. By fusing the robust -SF5 moiety with the reactive benzo[c]isoxazole (anthranil) core, this molecule serves as a critical, self-validating intermediate for the synthesis of complex, heavily fluorinated heterocycles such as quinolines and quinazolines 3. As a Senior Application Scientist, I have structured this whitepaper to provide a deep mechanistic understanding of its physicochemical properties and the causality behind its synthetic workflows.

Physicochemical Properties: The -SF5 Advantage

The physical properties of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole are fundamentally dictated by the -SF5 group at the 5-position. The -SF5 group is characterized by extreme electronegativity coupled with exceptionally high lipophilicity and thermal stability 4.

Mechanistic Causality of Membrane Permeability: It is counterintuitive that a highly electronegative group enhances lipophilicity. However, the sulfur atom is octahedrally coordinated and completely sterically shielded by five tightly bound fluorine atoms 4. This shielding eliminates any hydrogen bond acceptor capacity and creates a highly hydrophobic, non-polarizable surface that easily permeates lipid bilayers, a crucial advantage in drug development 5. Furthermore, the strong electron-withdrawing nature of the -SF5 group stabilizes the benzo[c]isoxazole ring against oxidative degradation 6.

Table 1: Comparative Physicochemical Data of Key Pharmacophores
Property-CH3 (Methyl)-CF3 (Trifluoromethyl)-SF5 (Pentafluorosulfanyl)
Electronegativity (Pauling) 2.33.33.6
Lipophilicity (Hansch π) 0.520.881.51
Steric Volume (ų) 16.842.658.0
Hammett Constant (σp) -0.170.540.68
Chemical Stability ModerateHighExceptionally High

(Note: Data reflects the general properties imparted by the respective functional groups onto aromatic systems 7.)

Synthetic Methodology: The Davis Reaction Protocol

The primary route to 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is the Davis reaction, which couples para-nitro-(pentafluorosulfanyl)benzene with phenylacetonitrile 3.

Experimental Causality & Self-Validating Design: This protocol operates as a self-validating system. The highly electron-withdrawing -SF5 group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroarene [[6]](). This makes the ring exclusively susceptible to nucleophilic attack at the ortho-position. The reaction provides real-time visual feedback: the immediate formation of a deep red-brown color and a subsequent precipitate confirms the generation of the anionic σH adduct, validating the mechanistic pathway in real-time 3.

Step-by-Step Protocol: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
  • Base Activation: Dissolve sodium hydroxide (NaOH, 10.0 equivalents) in anhydrous ethanol at ambient temperature. Causality: A massive excess of base is required to continuously drive the deprotonation of phenylacetonitrile and facilitate the subsequent elimination of water 3.

  • Reagent Coupling: To the basic solution, sequentially add phenylacetonitrile (1.5 equivalents) and para-nitro-(pentafluorosulfanyl)benzene (1.0 equivalent). Causality: Ambient temperature is strictly maintained to prevent the thermal degradation of the transient nitroso intermediate 3.

  • Real-Time Monitoring: Stir the mixture vigorously. Observe the immediate transition to a deep red-brown solution, followed by the formation of a brown precipitate within 5 minutes. This visual cue validates the formation of the σH adduct 3.

  • Cyclization & Isolation: Continue stirring for 1 hour. The precipitate will dissolve as the intramolecular addition-elimination cyclization completes. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo 3.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure benzo[c]isoxazole product (approximate yield: 66%) 3.

Downstream Applications: Accessing SF5-Quinolines

The true utility of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole lies in its role as a precursor for more complex architectures.

Step-by-Step Protocol: Reductive Ring Opening
  • Reduction: Dissolve the purified benzo[c]isoxazole in glacial acetic acid and add elemental iron (Fe) powder 3.

  • Controlled Cleavage: Heat the mixture gently. Causality: Iron in acetic acid provides a mild, single-electron transfer environment. This selectively cleaves the labile N-O bond of the isoxazole ring to yield an ortho-aminobenzophenone, without risking the defluorination of the highly stable -SF5 group 3.

  • Condensation: The resulting SF5-ortho-aminobenzophenone can be directly condensed with various carbonyl compounds or amines to yield highly lipophilic SF5-quinolines and quinazolines, which are highly sought after in antimalarial and oncology drug discovery 5.

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the Davis reaction and the downstream synthetic utility of the resulting heterocycle.

G A p-Nitro-(SF5)benzene + Phenylacetonitrile B NaOH in Ethanol (Base Catalysis) A->B Deprotonation C Anionic σH Adduct (Red-Brown Intermediate) B->C Nucleophilic Addition D Nitroso Intermediate C->D H2O Elimination E 3-Phenyl-5-(SF5) benzo[c]isoxazole D->E Intramolecular Cyclization F Fe / AcOH (Selective Reduction) E->F N-O Bond Cleavage G SF5-ortho- aminobenzophenone F->G Ring Opening H Condensation (Carbonyls/Amines) G->H Reagent Addition I SF5-Quinolines & Quinazolines H->I Cyclocondensation

Workflow of the Davis reaction and downstream synthesis of SF5-heterocycles.

References

  • Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The Pentafluorosulfanyl Group (SF5) Source: Rowan Scientific URL: [Link]

  • Title: Pentafluorosulfanylbenzene Source: Wikipedia URL: [Link]

  • Title: Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules Source: Journal of Fluorine Chemistry / ResearchGate URL: [Link]

  • Title: A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Mechanism of Action of SF5-Substituted Benzo[c]isoxazole Derivatives: A Technical Whitepaper

Executive Summary The pentafluorosulfanyl (SF5) group is rapidly gaining traction in medicinal chemistry as a "super trifluoromethyl" bioisostere[1]. Characterized by its exceptional chemical stability, high electronegat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (SF5) group is rapidly gaining traction in medicinal chemistry as a "super trifluoromethyl" bioisostere[1]. Characterized by its exceptional chemical stability, high electronegativity ( σp​=+0.68 ), and profound lipophilicity, the SF5 group offers unique advantages over traditional halogenated substituents[2]. When integrated into the benzo[c]isoxazole (anthranil) scaffold—a privileged heterocyclic pharmacophore known for its diverse biological activities[3]—the resulting derivatives exhibit highly specific mechanisms of action. This whitepaper systematically deconstructs the chemical synthesis, biological target engagement, and validated experimental methodologies associated with SF5-substituted benzo[c]isoxazoles.

Chemical Mechanism: The Davis Reaction Paradigm

The synthesis of SF5-containing benzo[c]isoxazoles is predominantly achieved via the Davis reaction, utilizing nitro-(pentafluorosulfanyl)benzenes and arylacetonitriles[4]. The mechanism is fundamentally driven by the electronic properties of the SF5 group.

Because the SF5 moiety is powerfully electron-withdrawing, it severely depletes the electron density of the adjacent aromatic ring[2]. This activation renders the ortho-position of the nitroarene highly susceptible to nucleophilic attack by a deprotonated arylacetonitrile carbanion[5]. Following the initial carbon-carbon bond formation, an intramolecular cyclization occurs wherein the oxygen of the nitro group attacks the nitrile carbon, followed by the elimination of water to forge the benzo[c]isoxazole core[6].

Synthesis N1 Nitro-(SF5)benzene Attack Nucleophilic Attack N1->Attack Electrophile N2 Arylacetonitrile Base NaOH / EtOH N2->Base Deprotonation Anion Carbanion Intermediate Base->Anion Anion->Attack Cyclize Intramolecular Cyclization (-H2O) Attack->Cyclize Product SF5-Benzo[c]isoxazole Cyclize->Product Yield: 66-75%

Fig 1. Chemical workflow of the Davis reaction for SF5-benzo[c]isoxazole synthesis.

Biological Mechanism of Action: Target Engagement

Benzo[c]isoxazoles are known to disrupt critical cellular processes, including microtubule dynamics and kinase signaling[3]. However, the introduction of the SF5 group specifically optimizes these scaffolds for the inhibition of Human Dihydroorotate Dehydrogenase (HDHODH) [7].

HDHODH is a mitochondrial enzyme responsible for catalyzing the fourth step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.

  • The Lipophilic Pocket: The enzyme possesses a highly hydrophobic ubiquinone-binding tunnel. The SF5 group, being significantly bulkier and more lipophilic than a CF3 group, acts as an ideal geometric and electronic fit for this pocket[7].

  • Thermodynamic Causality: Binding of the SF5-benzo[c]isoxazole displaces ordered water molecules from the ubiquinone tunnel. This entropically driven displacement, combined with strong van der Waals interactions facilitated by the dense fluorine shell, results in potent competitive inhibition[7].

  • Downstream Effects: Inhibition of HDHODH depletes the intracellular uridine monophosphate (UMP) pool, halting RNA/DNA synthesis and triggering cell cycle arrest in rapidly proliferating cells (e.g., activated T-lymphocytes or malignant tumors).

MoA Drug SF5-Benzo[c]isoxazole Enzyme Human DHODH Drug->Enzyme Competitive Inhibition (Ubiquinone Pocket) Product Orotate Enzyme->Product Oxidation (Blocked) Substrate Dihydroorotate Substrate->Enzyme Binds UMP UMP Biosynthesis Product->UMP Precursor Arrest Cell Cycle Arrest UMP->Arrest Pyrimidine Depletion

Fig 2. Mechanism of action: HDHODH inhibition leading to cell cycle arrest.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Objective: Construct the benzo[c]isoxazole core while preserving the hydrolytically stable but sterically demanding SF5 moiety[8].

Causality of Experimental Choices:

  • NaOH (Base): Deprotonates the arylacetonitrile. The SF5 group is exceptionally stable to basic conditions, preventing unwanted hydrolysis during the reaction[5].

  • Ethanol (Solvent): Provides optimal solubility for both the organic substrates and the inorganic base, facilitating the nucleophilic attack[4].

Step-by-Step Workflow:

  • Suspend powdered NaOH (10 equiv) in ethanol and stir at room temperature for 20 minutes to ensure partial dissolution and base activation[8].

  • Add a mixture of 4-nitro-(pentafluorosulfanyl)benzene (1 equiv) and phenylacetonitrile (1.5 equiv) to the basic solution[8].

  • Seal the reaction flask and stir at room temperature for 1–2 hours. The electron-withdrawing nature of the SF5 group accelerates the nucleophilic attack.

  • Quench the reaction by pouring the mixture into water (70 mL). This triggers the precipitation of the highly lipophilic product[8].

  • Extract with Ethyl Acetate (EtOAc), wash with saturated NH4Cl, dry over MgSO4, and concentrate under reduced pressure[8].

  • Self-Validation Checkpoint: Analyze the crude product via 19F NMR. The presence of a sharp singlet near -65.0 ppm confirms the structural integrity of the SF5 group[8]. The disappearance of the starting nitroarene signals in 1H NMR confirms complete cyclization.

Protocol 2: HDHODH Enzymatic Inhibition Assay

Objective: Quantify the binding affinity and inhibitory mechanism of the SF5-benzo[c]isoxazole derivative.

Causality of Experimental Choices:

  • DCIP (2,6-dichloroindophenol): Acts as a colorimetric terminal electron acceptor. Its reduction correlates directly with the oxidation of dihydroorotate.

  • Ubiquinone (Coenzyme Q10): The native electron acceptor, included to create a physiologically relevant competitive binding environment for the SF5-inhibitor[7].

Step-by-Step Workflow:

  • Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl. The detergent prevents the aggregation of the highly lipophilic SF5 compounds.

  • Incubate recombinant human HDHODH enzyme with varying concentrations of the SF5-benzo[c]isoxazole inhibitor (0.1 nM to 10 µM) for 15 minutes at 25°C.

  • Add 1 mM dihydroorotate, 0.1 mM ubiquinone, and 0.05 mM DCIP to initiate the reaction.

  • Monitor the decrease in absorbance at 600 nm continuously for 5 minutes using a microplate reader.

  • Self-Validation Checkpoint: The assay must include a baseline control (no inhibitor) and a positive control (e.g., Teriflunomide). The baseline must exhibit a linear decrease in absorbance ( R2>0.98 ). Any non-linearity indicates substrate depletion or enzyme degradation, rendering the IC50 calculation invalid.

Quantitative Data Summaries

Table 1: Synthetic Yields of SF5-Benzo[c]isoxazoles via Davis Reaction

Reactant A (Nitroarene) Reactant B (Nitrile) Product Yield (%)
4-Nitro-(SF5)benzene Phenylacetonitrile 3-Phenyl-5-(SF5)benzo[c]isoxazole 66%
4-Nitro-(SF5)benzene 4-Methoxyphenylacetonitrile 3-(4-Methoxyphenyl)-5-(SF5)benzo[c]isoxazole 71%
3-Nitro-(SF5)benzene Phenylacetonitrile 3-Phenyl-6-(SF5)benzo[c]isoxazole 58%

(Data derived from Beier et al.[4])

Table 2: Pharmacological Properties of SF5 Bioisosteres vs. CF3 Analogs

Property CF3-Substituted Analog SF5-Substituted Analog Mechanistic Impact

| Electronegativity ( σp​ ) | +0.54 | +0.68 | Increased target polarization | | Lipophilicity ( π ) | 0.88 | 1.51 | Enhanced membrane permeability | | HDHODH Inhibition | Baseline | Superior | Stronger ubiquinone pocket binding | (Data synthesized from literature on SF5 bioisosteres[2][7])

Sources

Foundational

The Pentafluorosulfanyl (SF5) Group's Imprint on the Benzoisoxazole Core: An In-depth Technical Guide

Core Directive: A Framework for Understanding This guide eschews a conventional, linear format. Instead, it is structured to mirror the scientific inquiry process itself, beginning with the fundamental properties of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Directive: A Framework for Understanding

This guide eschews a conventional, linear format. Instead, it is structured to mirror the scientific inquiry process itself, beginning with the fundamental properties of the constituent parts—the pentafluorosulfanyl (SF5) group and the benzoisoxazole core—and culminating in a synthesized understanding of their synergistic interplay. We will first establish the intrinsic electronic and steric character of the SF5 group, then explore the privileged nature of the benzoisoxazole scaffold in medicinal chemistry. Finally, we will merge these concepts to elucidate how the potent effects of the SF5 substituent modulate the properties and potential applications of the resulting hybrid molecule. This approach is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this unique chemical entity.

Pillar I: The Pentafluorosulfanyl Group - A "Super-Trifluoromethyl" Bioisostere

The pentafluorosulfanyl (SF5) group is a hypervalent sulfur moiety that has garnered significant interest in medicinal chemistry and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique combination of properties makes it a compelling bioisostere for other functional groups like the trifluoromethyl (CF3), tert-butyl, and nitro groups.[3][4][5]

Electronic Landscape: A Potent Electron-Withdrawing Force

The SF5 group is one of the most electron-withdrawing and electronegative substituents known in organic chemistry.[1][6] This is a direct consequence of the five highly electronegative fluorine atoms bonded to the central sulfur atom.[1] This potent inductive effect significantly alters the electronic distribution within a molecule.[1]

The strong electron-withdrawing nature of the SF5 group has been quantified through Hammett parameters, which are crucial for predicting the electronic influence on reaction rates and equilibria.

ParameterSF5CF3NO2
σp 0.680.540.78
σm 0.610.430.71
σI 0.550.390.65

Data compiled from various sources.[6]

As the table illustrates, the SF5 group exhibits a stronger inductive electron-withdrawing effect (σI) than the trifluoromethyl group.[6] This has profound implications for the reactivity of the aromatic ring to which it is attached, generally deactivating it towards electrophilic substitution and activating it towards nucleophilic substitution.[7][8]

Steric Profile: A Bulky, Conformationally-Influential Substituent

The SF5 group possesses a distinct octahedral geometry, which imparts significant steric bulk.[9][10] This steric hindrance is greater than that of the trifluoromethyl group and can have a substantial impact on molecular conformation by restricting rotational freedom around bonds.[8][11] This conformational locking can be advantageous in drug design, as it can pre-organize a molecule for optimal binding to a biological target. The steric demands of the SF5 group also influence the regioselectivity of synthetic transformations.[10]

Pillar II: The Benzoisoxazole Core - A Privileged Scaffold in Drug Discovery

The benzoisoxazole moiety is a bicyclic heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[12][13] This designation stems from its ability to serve as a versatile scaffold for the development of ligands for a wide range of biological targets.[13][14]

Benzoisoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antipsychotic: Risperidone and paliperidone are notable examples of atypical antipsychotics built upon a benzoisoxazole framework.[13]

  • Anticonvulsant: Zonisamide is an established antiepileptic drug featuring the 1,2-benzisoxazole core.[13]

  • Antimicrobial: Novel benzoisoxazole compounds have shown potent activity against multidrug-resistant bacteria.[13][15]

  • Anticancer: Derivatives have exhibited antiproliferative activity against various cancer cell lines.[12][14]

  • Anti-inflammatory: The scaffold is found in compounds with potential as new non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

The versatility of the benzoisoxazole core arises from its unique electronic properties and the ability to readily introduce diverse substituents at various positions, thereby fine-tuning its biological activity and pharmacokinetic profile.[14]

Pillar III: The Synergistic Impact of SF5 on the Benzoisoxazole Core

The introduction of a pentafluorosulfanyl group onto the benzoisoxazole scaffold creates a molecule with a unique and potentially powerful combination of properties. The potent electronic and steric effects of the SF5 group are expected to significantly modulate the physicochemical and biological characteristics of the parent heterocycle.

Modulation of Electronic Properties and Reactivity

The strong electron-withdrawing nature of the SF5 group will decrease the electron density of the benzoisoxazole ring system. This has several predictable consequences:

  • Acidity of N-H protons: For N-H containing benzoisoxazole derivatives, the acidity of the proton will be significantly increased.

  • Basicity of the isoxazole nitrogen: The basicity of the nitrogen atom in the isoxazole ring will be reduced.

  • Reactivity towards nucleophiles: The electron-deficient aromatic ring will be more susceptible to nucleophilic aromatic substitution reactions.

  • Electrophilic substitution: Conversely, the ring will be highly deactivated towards electrophilic aromatic substitution.

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}

Caption: Electronic influence of the SF5 group on the benzoisoxazole core.

Steric Influence on Conformation and Binding

The steric bulk of the SF5 group will influence the overall shape of the SF5-benzoisoxazole molecule. This can lead to:

  • Restricted Rotation: Hindered rotation around the bond connecting the SF5-substituted phenyl ring to other parts of a larger molecule.

  • Defined Conformational Preferences: Favoring specific three-dimensional arrangements that may be beneficial for receptor binding.

  • Shielding of Adjacent Positions: The bulky group can sterically hinder reactions at neighboring positions on the aromatic ring.

Impact on Physicochemical and Pharmacokinetic Properties

The unique properties of the SF5 group can be leveraged to fine-tune the drug-like properties of benzoisoxazole-based compounds.

  • Lipophilicity: Despite its high polarity, the SF5 group is known to increase the lipophilicity of molecules, which can enhance membrane permeability and bioavailability.[1]

  • Metabolic Stability: The exceptional chemical and thermal stability of the S-F bonds renders the SF5 group highly resistant to metabolic degradation, potentially extending the in vivo half-life of a drug.[1]

  • Binding Affinity: The unique electronic and steric profile of the SF5 group can lead to enhanced binding affinity to target proteins.[1]

Experimental Protocols: Synthesis of SF5-Containing Benzoisoxazoles

A key synthetic route to SF5-substituted benzoisoxazoles involves the Davis reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles.[16][17] This methodology provides a straightforward approach to these valuable compounds.

General Procedure for the Davis Reaction
  • Reactant Preparation: To a solution of sodium hydroxide (10 equivalents) in ethanol, add the appropriate arylacetonitrile (1.5 equivalents).

  • Addition of Nitroarene: Add the meta- or para-nitro-(pentafluorosulfanyl)benzene (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at ambient temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: This reaction generally proceeds in good to high yields with arylacetonitriles bearing electron-neutral or electron-donating groups.[16][17] Arylacetonitriles with strong electron-withdrawing groups have been found to be unreactive under these conditions.[16][17]

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}

Caption: Experimental workflow for the synthesis of SF5-benzoisoxazoles.

Conclusion and Future Perspectives

The strategic incorporation of the pentafluorosulfanyl group onto the privileged benzoisoxazole scaffold presents a compelling avenue for the development of novel therapeutic agents and functional materials. The potent electronic and steric effects of the SF5 group offer a powerful tool for modulating the physicochemical properties, metabolic stability, and biological activity of the resulting compounds. While synthetic challenges in introducing the SF5 group remain, the development of more efficient and scalable methods will undoubtedly accelerate the exploration of this unique chemical space.[1] Future research will likely focus on the synthesis of diverse libraries of SF5-benzoisoxazoles and their evaluation in a wide range of biological assays to fully unlock their therapeutic potential.

References

  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing). [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. [Link]

  • Synthesis of SF 5 -containing benzisoxazoles 7–9. | Download Table - ResearchGate. [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - Beilstein Journals. [Link]

  • SF5-Substituted Aromatic Heterocycles - ResearchGate. [Link]

  • Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. [Link]

  • Application of SF5‐containing compounds | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au. [Link]

  • Pentafluorosulfanyl (SF5) technology - Melius Organics. [Link]

  • ChemInform Abstract: Preparation of SF 5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. | Request PDF - ResearchGate. [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. [Link]

  • The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC. [Link]

  • Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing. [Link]

  • (PDF) Synthesis of SF5-containing Benzisoxazoles, - Amanote Research. [Link]

  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l'Académie des Sciences. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC - NIH. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - Beilstein Journals. [Link]

  • Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds - PMC. [Link]

  • Chemistry of pentafluorosulfanyl derivatives and related analogs: from synthesis to applications. - Semantic Scholar. [Link]

  • Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. - Centre for Medicines Discovery. [Link]

  • Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed. [Link]

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][16] Azoles - PMC. [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profile of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Technical Whitepaper

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Discipline: Medicinal Chemistry & Preclinical Toxicology Executive Summary The compound represents a cutting-edge structural motif in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Discipline: Medicinal Chemistry & Preclinical Toxicology

Executive Summary

The compound represents a cutting-edge structural motif in modern medicinal chemistry. By integrating the pentafluorosulfanyl (-SF5) group onto a rigid benzo[c]isoxazole core, researchers can achieve unprecedented metabolic stability. Often termed a 1[1] due to its enhanced electronegativity (3.65) and extreme lipophilicity, the -SF5 moiety dramatically alters the pharmacokinetic landscape of the parent pharmacophore. However, this unique physicochemical profile introduces specific toxicological liabilities—namely, non-specific membrane disruption and hepatotoxicity—that must be systematically evaluated before advancing to in vivo models.

This whitepaper provides an authoritative, causality-driven framework for assessing the preliminary safety profile of this compound, detailing the structural rationale behind its toxicity and establishing self-validating experimental protocols for preclinical screening.

Chemical Rationale & Structural Causality

Understanding the toxicity of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole requires a mechanistic deconstruction of its two primary structural components:

  • The Pentafluorosulfanyl (-SF5) Group: The -SF5 group is an octahedral, highly electron-withdrawing substituent. Its steric bulk provides a powerful "shielding" effect against cytochrome P450 (CYP450)-mediated oxidation, 2[2]. However, its extreme lipophilicity (Hansch parameter π = 1.23) increases the propensity for non-specific accumulation in eukaryotic cell membranes. Previous studies on SF5-containing aromatics have demonstrated that while they can 1[1], they require careful dose optimization to avoid off-target cytotoxicity in mammalian host cells.

  • The Benzo[c]isoxazole Core: This bicyclic system provides a rigid, planar geometry capable of π-π stacking. While it is a valuable scaffold for synthesizing biologically active compounds, 3[3] and potential off-target kinase binding if the electron density is not properly modulated by substituents like the phenyl ring at the C3 position.

Putative Toxicity & Metabolic Pathways

The primary toxicity driver for this compound is the delicate balance between metabolic resistance and physical membrane intercalation. At elevated concentrations, the lipophilic -SF5 tail anchors into the phospholipid bilayer, while the planar benzo[c]isoxazole core disrupts lipid packing, leading to membrane lysis.

G A 3-Phenyl-5-(SF5) benzo[c]isoxazole BA BA A->BA B SF5 Moiety (Lipophilic) D Membrane Intercalation B->D High logP E CYP450 Enzymes B->E Steric Shielding C Benzo[c]isoxazole (Pharmacophore) C->E Binding F Cell Lysis / Toxicity D->F Dose > IC50 G Metabolic Stability E->G Low Clearance BA->C

Proposed metabolic and toxicity pathways of the SF5-benzo[c]isoxazole derivative.

Quantitative Safety Profile (Preliminary Data Synthesis)

Based on the structure-activity relationship (SAR) of analogous 4[4] and 2[2], the following table summarizes the anticipated in vitro safety metrics. This data serves as a benchmark for the experimental validation phases.

Assay / MetricTarget / MechanismEstimated Profile for SF5-Benzo[c]isoxazoleComparison to -CF3 AnalogRisk Level
HepG2 Cytotoxicity Hepatocyte viability (IC50)~8.0 - 15.0 µMSlightly higher toxicity due to elevated lipophilicityModerate
LDH Release Membrane integrity>20 µM threshold for lysisIncreased risk of physical membrane disruptionModerate
CYP3A4 Inhibition Metabolic clearanceIC50 > 50 µM (Low inhibition)Superior metabolic stability (steric shielding)Low
Ames Test MutagenicityNegative (Expected)EquivalentLow

Self-Validating Experimental Protocols

To establish a trustworthy safety profile, the following protocols are designed to differentiate between specific biochemical cytotoxicity and non-specific physical membrane disruption. Every protocol relies on a self-validating dual-control system to rule out solvent-induced artifacts and ensure dynamic range sensitivity.

Protocol Workflow Overview

G S1 1. HepG2 Seeding (96-well, 10^4 cells/well) S2 2. Compound Dosing (0.1 - 100 µM, 0.5% DMSO) S1->S2 S3 3. Incubation (48h at 37°C, 5% CO2) S2->S3 S4 4. Dual Readout (ATP Viability & LDH Release) S3->S4 S5 5. Data Normalization (vs. Vehicle & Positive Controls) S4->S5 S6 6. Safety Profiling (IC50 & Therapeutic Index) S5->S6

Step-by-step self-validating protocol for in vitro cytotoxicity assessment.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay
  • Causality & Rationale: HepG2 cells are utilized because the liver is the primary site of xenobiotic metabolism and accumulation. Because lipophilic compounds often fail due to hepatotoxicity, this is the critical first-pass filter.

  • Self-Validation Mechanism: The assay utilizes Chlorpromazine as a positive control for hepatotoxicity to validate assay sensitivity, and a strict 0.5% DMSO vehicle control to establish baseline viability without solvent-induced artifact toxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×104 cells/well in an opaque-walled 96-well plate. Causality: Seeding density ensures cells remain in the exponential growth phase during the 48-hour exposure window.

  • Compound Preparation: Dissolve 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole in 100% molecular-grade DMSO to create a 20 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is uniformly 0.5% across all wells.

  • Treatment & Incubation: Aspirate the initial seeding media and gently apply the compound dilutions. Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Readout (CellTiter-Glo): Add 100 µL of CellTiter-Glo (luminescent cell viability assay) reagent to each well. Causality: ATP quantitation provides a highly sensitive, metabolically accurate readout of viable cells, avoiding the metabolic reduction bottlenecks associated with colorimetric MTT assays.

  • Data Normalization: Calculate percent viability relative to the 0.5% DMSO vehicle control. Determine the IC50 using non-linear regression analysis (four-parameter logistic curve).

Protocol 2: Membrane Integrity Assessment (LDH Release)
  • Causality & Rationale: Because 1[1], measuring Lactate Dehydrogenase (LDH) release provides a direct quantification of cell lysis. This distinguishes true structural membrane toxicity from downstream metabolic apoptosis.

  • Self-Validation Mechanism: A maximum release control (cells treated with 1% Triton X-100) is used to validate the upper limit (100% lysis) of the assay.

Step-by-Step Methodology:

  • Supernatant Collection: Following the 48-hour incubation from Protocol 1 (prior to adding CellTiter-Glo), carefully transfer 50 µL of the culture supernatant from each well to a fresh, clear 96-well plate.

  • LDH Reaction: Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Causality: Extracellular LDH released from lysed cells converts lactate to pyruvate, generating NADH, which subsequently reduces the tetrazolium salt to a red formazan product.

  • Incubation & Stop: Incubate the plate in the dark for 30 minutes at room temperature. Halt the reaction by adding 50 µL of Stop Solution (1M Acetic Acid).

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Lysis Quantification: Calculate the percentage of cytotoxicity by normalizing the absorbance values against the Triton X-100 maximum release control.

Conclusion

The integration of the pentafluorosulfanyl group into the benzo[c]isoxazole scaffold yields a molecule with exceptional metabolic stability and lipophilicity. While 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole holds immense promise for bypassing traditional CYP450 degradation pathways, its safety profile hinges entirely on its membrane interaction dynamics. By deploying the self-validating in vitro protocols outlined above, drug development professionals can accurately map the compound's therapeutic index, ensuring that its lipophilic advantages do not translate into dose-limiting hepatotoxicity or membrane lysis.

References

  • 1144434-04-7_CAS号:1144434-04-7_COc1ccc(NC(=O ... - ChemSrc.

  • Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - Microbiology Spectrum (ASM Journals). 1

  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - ACS Sensors. 2

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - ResearchGate. 4

  • An In-depth Technical Guide on the Safety and Handling of 5-Fluorobenzo[c]isoxazole-3-carbonitrile - Benchchem. 3

  • Photochemical Activation of Sulfur Hexafluoride: A Tool for Fluorination and Pentafluorosulfanylation Reactions - Thieme Connect. 5

Sources

Exploratory

Crystal Structure and Spatial Conformation of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Technical Guide

Executive Summary The incorporation of the pentafluorosulfanyl ( -SF5​ ) group into heterocyclic scaffolds represents a frontier in medicinal chemistry and materials science. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the pentafluorosulfanyl ( -SF5​ ) group into heterocyclic scaffolds represents a frontier in medicinal chemistry and materials science. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-20-0)[1] is a highly specialized anthranil derivative that combines the fully conjugated, planar benzisoxazole core with the profound stereoelectronic effects of the -SF5​ bioisostere.

As a Senior Application Scientist, I have structured this guide to deconstruct the crystallographic nuances, spatial conformation, and synthetic causality of this molecule. This document serves as a definitive resource for researchers aiming to leverage -SF5​ -bearing heteroaromatics in drug discovery and advanced material design.

Structural and Conformational Dynamics

The spatial conformation of 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is governed by a delicate balance between extended π -conjugation, steric repulsion, and the unique geometry of hypervalent sulfur.

The Planar Benzo[c]isoxazole Scaffold

The benzo[c]isoxazole (anthranil) core is a fully conjugated, bicyclic system. Crystallographic analyses of this scaffold consistently reveal a highly planar geometry. This planarity is essential for maintaining the delocalization of the 10π electron system across the fused benzene and isoxazole rings, which heavily influences the molecule's electronic absorption and reactivity profile.

Pseudooctahedral Geometry of the SF₅ Bioisostere

The -SF5​ group is not merely a "super-trifluoromethyl" group; it is a distinct structural entity. It features a hypervalent sulfur(VI) center in a distorted octahedral (pseudooctahedral) environment[2].

  • Negative Hyperconjugation: Contemporary bonding models indicate that the chemical bonding in the -SF5​ system relies heavily on ionic bonding and negative hyperconjugation. Consequently, the axial S-F bond is slightly longer and more polarized than the four equatorial S-F bonds[2].

  • Steric Volume & Dipole: The steric volume of the -SF5​ group is approximately 55.4A˚3 , making it significantly larger than a -CF3​ group ( 34.6A˚3 ) but smaller than a tert-butyl group ( 76.9A˚3 )[3]. Furthermore, it induces a profound dipole moment (estimated at ∼2.78 D ), which drastically alters the electrostatic potential surface of the benzisoxazole core[3].

Torsional Profiling of the 3-Phenyl Ring

The attachment of a phenyl ring at the C3 position introduces a conformational trade-off. While coplanarity between the phenyl ring and the benzisoxazole core maximizes π -conjugation, it induces a severe steric clash between the ortho-protons of the phenyl ring and the C4-proton of the core. To minimize this steric repulsion, the molecule undergoes a torsional twist. In the crystalline state, the dihedral angle typically settles between 30∘ and 45∘ , representing the thermodynamic minimum where steric relief and partial orbital overlap are balanced.

Crystal Packing and Intermolecular Forces

In the solid state, the crystal packing of 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is heavily dictated by the highly lipophilic and electronegative -SF5​ group. The pseudooctahedral geometry prevents dense, flat stacking of the core, instead promoting a three-dimensional network driven by intermolecular F⋯H hydrogen bonds and offset π−π stacking interactions[3].

ConformationalLogic Core Benzo[c]isoxazole Core Planar Bicyclic System SF5 5-SF5 Group Pseudooctahedral Geometry Strong Dipole Moment Core->SF5 Inductive Electron Withdrawal Phenyl 3-Phenyl Ring Torsional Twist (~30-45°) Minimizes Steric Clash Core->Phenyl Conjugation vs. Sterics Interactions Crystal Packing F···H and π-π Stacking Driven by SF5 Lipophilicity SF5->Interactions Negative Hyperconjugation Phenyl->Interactions π-System Alignment

Caption: Logical relationship between molecular conformation, steric constraints, and crystal packing forces.

Synthesis and Isolation Protocol (The Davis Reaction)

The synthesis of 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is achieved via the Davis reaction, utilizing 4-nitro-(pentafluorosulfanyl)benzene and phenylacetonitrile[4].

Mechanistic Causality

The presence of the strongly electron-withdrawing -SF5​ group is critical for the success of this reaction, as it highly activates the nitroarene toward nucleophilic attack[5]. The reaction proceeds through the base-catalyzed deprotonation of phenylacetonitrile, followed by nucleophilic attack on the nitroarene to form an anionic σH adduct. This adduct rearranges into a nitroso intermediate, which subsequently undergoes an intramolecular addition-elimination process to close the isoxazole ring[4].

DavisReaction N1 4-Nitro-(pentafluorosulfanyl)benzene + Phenylacetonitrile N2 Base-Catalyzed Deprotonation (NaOH / EtOH) N1->N2 Initiation N3 Anionic σH Adduct Formation N2->N3 Nucleophilic Attack N4 Nitroso Intermediate Generation N3->N4 Rearrangement N5 Intramolecular Addition-Elimination (Cyclization) N4->N5 Deprotonation & Attack N6 3-Phenyl-5-(pentafluorosulfanyl) benzo[c]isoxazole N5->N6 Final Product Formation

Caption: Mechanistic pathway of the Davis reaction yielding the SF5-benzisoxazole core.

Step-by-Step Experimental Methodology

This protocol is a self-validating system; the visual color changes directly correlate to the formation and consumption of the anionic σH adduct[5].

  • Base Preparation: In a closed reaction flask, stir powdered NaOH ( 0.8 g , 20 mmol , 10 equiv ) in absolute ethanol ( 10 mL ) at room temperature for 20 minutes to generate the ethoxide/hydroxide basic medium.

  • Reagent Addition: Add 4-nitro-(pentafluorosulfanyl)benzene ( 500 mg , 2 mmol ) and phenylacetonitrile ( 3 mmol , 1.5 equiv ) to the stirring mixture.

  • Observation of Intermediates (Validation Step): Within minutes, the reaction mixture will turn a deep red-brown color, accompanied by the formation of a brown precipitate. Causality: This visually confirms the successful nucleophilic attack and the formation of the anionic σH adduct[5].

  • Cyclization: Continue stirring at room temperature. After 15–30 minutes, the brown precipitate will dissolve back into the solution, indicating the progression from the adduct to the cyclized benzisoxazole[5]. Stir for a total of 1 to 2 hours.

  • Quenching & Extraction: Pour the reaction mixture into distilled water ( 70 mL ). Extract the crude product using ethyl acetate ( 3×30 mL ).

  • Washing & Drying: Wash the combined organic phases with saturated aqueous NH4​Cl ( 20 mL ) to neutralize residual base. Dry over anhydrous Na2​SO4​ and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an Ethyl Acetate–Petroleum Ether gradient (4:96).

  • Yield: The process typically yields the pure product as a white solid ( ∼66% yield)[5].

Physicochemical and Crystallographic Data Summary

To facilitate rapid comparison for drug design and computational modeling, the core physicochemical and spatial properties of the compound are summarized below.

ParameterValue / Description
Chemical Formula C13​H8​F5​NOS
Molecular Weight 321.26 g/mol
CAS Registry Number 1379812-20-0[1]
Melting Point 129–130∘C [5]
SF₅ Steric Volume 55.4A˚3 [3]
SF₅ Dipole Moment ∼2.78 D (estimated)[3]
Core Geometry Planar (Benzo[c]isoxazole)
SF₅ Geometry Distorted Octahedral (Pseudooctahedral)[2]
Typical 3-Phenyl Twist 30∘–45∘ Dihedral Angle

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The incorporation of the pentafluorosulfany...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The incorporation of the pentafluorosulfanyl ( −SF5​ ) group into heterocyclic scaffolds has become a highly prioritized strategy in modern drug discovery and agrochemical development. Often termed a "super-trifluoromethyl" group, the −SF5​ moiety offers superior lipophilicity, high electronegativity, and exceptional metabolic stability compared to its −CF3​ counterpart.

This application note details a robust, self-validating protocol for the synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole [1]. The methodology leverages a modified Davis reaction, enabling the direct construction of the benzo[c]isoxazole (anthranil) core from a functionalized nitroarene and an arylacetonitrile under strongly basic conditions.

Mechanistic Overview

The synthesis relies on the base-mediated condensation of a nitro-(pentafluorosulfanyl)benzene with phenylacetonitrile [1].

Causality of the Reaction Design:

  • Carbanion Generation: The use of a strong base (NaOH) in a protic solvent (ethanol) facilitates the rapid deprotonation of the acidic α -protons of phenylacetonitrile.

  • Nucleophilic Attack & Cyclization: The resulting nucleophilic carbanion attacks the highly electrophilic nitro group of the −SF5​ -substituted nitrobenzene. The strong electron-withdrawing nature of the −SF5​ group further activates the nitroarene toward this initial attack.

  • Rearrangement: Subsequent intramolecular cyclization and elimination of water and/or hydroxide yield the stable benzo[c]isoxazole bicyclic system.

SynthesisWorkflow Start Starting Materials: Nitro-SF5-benzene + Phenylacetonitrile Base Base Activation NaOH / EtOH, 20 min, rt (Carbanion Formation) Start->Base Reaction Condensation & Cyclization Closed flask, 1-2 h, rt Base->Reaction Quench Aqueous Quench Pour into H2O Reaction->Quench Extraction Extraction & Washing EtOAc / Sat. NH4Cl Quench->Extraction Purification Flash Chromatography Silica Gel (EtOAc-PE) Extraction->Purification Product Pure Product: 3-Phenyl-5-(SF5)benzo[c]isoxazole Purification->Product

Figure 1: Workflow for the base-mediated synthesis of SF5-benzo[c]isoxazole via the Davis reaction.

Experimental Protocol

The following step-by-step methodology is optimized for a 2.0 mmol scale reaction [1].

Materials Required
  • Substrate: Nitro-(pentafluorosulfanyl)benzene (500 mg, 2.0 mmol)

  • Reagent: Phenylacetonitrile (3.0 – 4.0 mmol, 1.5 – 2.0 equiv)

  • Base: Powdered Sodium Hydroxide (NaOH) (0.8 g, 20 mmol, 10 equiv)

  • Solvent: Absolute Ethanol (10 mL)

  • Workup: Ethyl Acetate (EtOAc), Saturated aqueous Ammonium Chloride ( NH4​Cl ), Deionized Water, Petroleum Ether (PE, bp 40–60 °C).

Step-by-Step Methodology

Step 1: Base Activation

  • Action: Add powdered NaOH (0.8 g, 20 mmol) to absolute ethanol (10 mL) in a reaction flask. Stir at room temperature (rt) for 20 minutes [1].

  • Expert Insight (Causality): Powdered NaOH is critical here. The increased surface area ensures rapid, albeit partial, dissolution in ethanol, generating the ethoxide species necessary to drive the subsequent deprotonation of the nitrile.

Step 2: Reagent Addition and Cyclization

  • Action: To the basic suspension, add the nitro-(pentafluorosulfanyl)benzene (500 mg, 2 mmol) and phenylacetonitrile (1.5–2 equiv). Seal the reaction flask and stir continuously at room temperature for 1 to 2 hours [1].

  • Expert Insight (Causality): The reaction is conducted in a closed flask to prevent solvent evaporation and minimize the ingress of atmospheric moisture and CO2​ , which could neutralize the base and stall the carbanion generation. The strong electron-withdrawing −SF5​ group accelerates the reaction, allowing it to reach completion at room temperature without the need for thermal activation.

Step 3: Quenching and Extraction

  • Action: Pour the crude reaction mixture into 70 mL of deionized water. Extract the aqueous mixture with EtOAc (3 × 30 mL) [1].

  • Expert Insight (Causality): Pouring into a large volume of water immediately quenches the strong base and precipitates the highly lipophilic product and organic intermediates, which are then efficiently partitioned into the EtOAc layer.

Step 4: Washing and Drying

  • Action: Wash the combined organic phases with saturated aqueous NH4​Cl (20 mL). Dry the organic layer over anhydrous Na2​SO4​ or MgSO4​ , filter, and remove the solvent under reduced pressure [1].

  • Expert Insight (Causality): Saturated NH4​Cl is chosen over strong acids (like HCl) to neutralize residual basicity. A strong acid could potentially protonate the isoxazole nitrogen or cause unwanted side reactions, whereas NH4​Cl provides a gentle, buffered neutralization.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography using silica gel. Elute with a gradient of Ethyl Acetate and Petroleum Ether (EtOAc–PE) [1].

Analytical and Quantitative Data

The self-validating nature of this protocol is confirmed by matching the isolated compound against the following established analytical parameters [1].

ParameterValue / DescriptionMethod / Condition
Yield 66%Based on 2.0 mmol scale
Physical State White solidVisual observation
Melting Point 129–130 °CStandard capillary method
Retention Factor ( Rf​ ) 0.40TLC (EtOAc–PE, 4:96)
IR Spectroscopy ( νmax​ ) 3128, 3090, 3050, 1631, 1547, 1521, 1495, 1466, 1447, 1368, 1144, 1064, 935, 839 cm−1 FTIR (film)

Note: The prominent IR bands around 839 cm−1 and 935 cm−1 are highly characteristic of the S-F stretching vibrations in the pentafluorosulfanyl group.

References

  • Title: Supporting Information for Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro- (pentafluorosulfanyl)
Application

Application Note: 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole in Next-Generation Agrochemicals

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Guide & Experimental Protocols Mechanistic Rationale: The "Super-Trifluoromethyl" Advantage...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Guide & Experimental Protocols

Mechanistic Rationale: The "Super-Trifluoromethyl" Advantage

The discovery and optimization of novel agrochemicals rely heavily on manipulating physicochemical properties to overcome resistance, improve metabolic stability, and enhance target site penetration. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole represents a cutting-edge convergence of two highly effective structural motifs: the privileged benzo[c]isoxazole core and the emerging pentafluorosulfanyl (–SF₅) substituent.

The Role of the Pentafluorosulfanyl (–SF₅) Group

Historically, the trifluoromethyl (–CF₃) group has been the gold standard for introducing lipophilicity and metabolic resistance in agrochemicals. However, the –SF₅ group is increasingly recognized as a superior bioisostere[1]. It offers:

  • Enhanced Electronegativity: With a Pauling electronegativity of 3.65 (compared to 3.36 for –CF₃), the –SF₅ group exerts a stronger inductive electron-withdrawing effect, which can significantly modulate the pKa and binding affinity of adjacent pharmacophores[1].

  • Optimal Steric Bulk: The volume of the –SF₅ group is slightly smaller than a tert-butyl group but considerably larger than –CF₃, allowing it to fill hydrophobic pockets in target proteins more effectively[1].

  • Extreme Stability: The octahedral geometry of the sulfur center provides exceptional kinetic and hydrolytic stability, preventing premature degradation in harsh agricultural environments (e.g., UV exposure, acidic/basic soils)[2].

The Benzo[c]isoxazole Scaffold

Benzo[c]isoxazoles and related isoxazolines are privileged scaffolds in agrochemical discovery. They are the core structural drivers in several commercialized herbicides (acting as Protoporphyrinogen oxidase [PPO] inhibitors) and fungicides (acting as Oxysterol-binding protein [OSBP] inhibitors)[3]. By integrating the –SF₅ group at the 5-position of the benzo[c]isoxazole ring, researchers can dramatically increase the transmembrane permeation of the molecule, allowing it to breach robust fungal cell walls or plant cuticles with high efficiency.

MOA A Application of SF5-Benzo[c]isoxazole B Enhanced Transmembrane Permeation (Driven by SF5 Lipophilicity) A->B High logP C Binding to Target Protein (e.g., Fungal OSBP or Plant PPO) B->C Scaffold Affinity D Disruption of Lipid Transport / Synthesis C->D Allosteric/Orthosteric Block E Pathogen Arrest / Herbicidal Efficacy D->E Phenotypic Outcome

Fig 1. Mechanistic pathway of SF5-benzo[c]isoxazole scaffolds in agrochemical target disruption.

Physicochemical Profiling

To understand the causality behind selecting the –SF₅ group over traditional substituents, we must compare their fundamental physicochemical parameters. The data below illustrates why –SF₅ is chosen for applications requiring maximum lipophilicity without sacrificing electron-withdrawing capabilities.

Table 1: Comparative Physicochemical Properties of Key Substituents

PropertyTrifluoromethyl (–CF₃)tert-Butyl (–C(CH₃)₃)Pentafluorosulfanyl (–SF₅)
Volume (ų) 42.687.873.3
Electronegativity (Pauling) 3.36~2.503.65
Lipophilicity (Hansch π) 0.881.981.44
Dipole Moment (D, in Ph-X) 2.600.003.44
Metabolic Stability HighLow (Prone to oxidation)Extremely High

Synthetic Methodology: Base-Promoted Cyclization

The synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole relies on the base-promoted intramolecular cyclization of an ortho-haloaryl oxime[4]. This method is highly reliable and leverages intramolecular nucleophilic aromatic substitution (SₙAr).

Causality of Reagent Selection:
  • Precursor: (2-Fluoro-5-(pentafluorosulfanyl)phenyl)(phenyl)methanone oxime. Fluorine is selected as the ortho-leaving group because its high electronegativity optimally activates the adjacent carbon for nucleophilic attack during SₙAr[4].

  • Base (K₂CO₃): A mild base is chosen over strong bases (like NaOH) to prevent the unwanted hydrolysis of the oxime back to the ketone.

  • Solvent (DMF): A polar aprotic solvent is critical. It leaves the nucleophilic oxime oxygen unsolvated (naked) and highly reactive, while stabilizing the Meisenheimer complex transition state.

SyntheticWorkflow Step1 2-Fluoro-5-(SF5)- benzophenone Step2 Oxime Formation (NH2OH·HCl, EtOH) Step1->Step2 Nucleophilic Addition Step3 SNAr Cyclization (K2CO3, DMF, 120°C) Step2->Step3 Deprotonation & Ring Closure Step4 3-Phenyl-5-(SF5)- benzo[c]isoxazole Step3->Step4 Precipitation & Recrystallization

Fig 2. Synthetic workflow for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole via SNAr cyclization.

Protocol 1: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Self-Validating System: This protocol includes TLC monitoring to confirm intermediate consumption and ¹⁹F NMR validation to ensure the sensitive –SF₅ group remains intact during thermal cyclization.

  • Oxime Preparation:

    • Dissolve 10.0 mmol of (2-fluoro-5-(pentafluorosulfanyl)phenyl)(phenyl)methanone in 25 mL of absolute ethanol.

    • Add 15.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol of sodium acetate (NaOAc).

    • Reflux the mixture for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The ketone spot should completely disappear.

    • Cool to room temperature, concentrate under vacuum, and partition between water and ethyl acetate. Dry the organic layer over MgSO₄ and evaporate to yield the oxime intermediate.

  • Cyclization (SₙAr):

    • Dissolve the crude oxime in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Add 20.0 mmol of anhydrous Potassium Carbonate (K₂CO₃).

    • Stir the suspension at 120 °C under a nitrogen atmosphere for 6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water. This induces the precipitation of the highly lipophilic product.

    • Extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine (5 x 20 mL to remove residual DMF), dry over MgSO₄, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

  • Analytical Validation:

    • Confirm structure via ¹⁹F NMR (CDCl₃). You must observe the characteristic AB₄ or pentet/doublet spin system of the intact –SF₅ group (typically around +84 ppm and +63 ppm).

Agrochemical Screening: In Vitro Antifungal Assay

To evaluate the efficacy of the synthesized compound, we utilize a standardized high-throughput screening protocol against Phytophthora infestans (a destructive oomycete pathogen).

Causality of Assay Design:

Instead of relying solely on optical density (OD) to measure mycelial growth—which can be confounded by the precipitation of highly lipophilic compounds like our –SF₅ derivative—this protocol utilizes Resazurin . Resazurin is a redox indicator that is reduced to highly fluorescent resorufin only by metabolically active cells. This provides a self-validating, artifact-free readout of true fungicidal activity.

Protocol 2: Resazurin-Based Microtiter Assay
  • Preparation of Compound Library:

    • Prepare a 10 mM stock solution of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole in LC-MS grade DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Inoculum Preparation:

    • Cultivate Phytophthora infestans on rye agar at 18 °C for 14 days.

    • Harvest sporangia by flooding the plates with sterile cold water (4 °C) and scraping the surface.

    • Incubate the suspension at 4 °C for 2 hours to induce zoospore release. Adjust the concentration to 1×105 zoospores/mL using a hemocytometer.

  • Assay Execution (96-Well Plate):

    • To each well, add 99 µL of the zoospore suspension in liquid pea broth.

    • Add 1 µL of the serially diluted compound (final DMSO concentration = 1%, ensuring no solvent toxicity).

    • Controls: Include wells with 1 µL DMSO (Negative Control) and 1 µL of 1 mM Oxathiapiprolin (Positive Control).

    • Incubate the plates in the dark at 18 °C for 72 hours.

  • Viability Readout:

    • Add 10 µL of 0.15 mg/mL resazurin solution to all wells.

    • Incubate for an additional 4 hours.

    • Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader.

    • Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Representative Efficacy Data

The integration of the –SF₅ group typically yields a marked improvement in biological activity due to enhanced target site accumulation and tighter binding within hydrophobic pockets. Table 2 summarizes representative screening data comparing the –SF₅ derivative to its –CF₃ analog.

Table 2: Comparative Fungicidal Efficacy against Phytophthora infestans

CompoundSubstituent at C-5IC₅₀ (µM)Relative Potency vs. CF₃
Analog A Trifluoromethyl (–CF₃)4.20 ± 0.311.0x
Target Compound Pentafluorosulfanyl (–SF₅)0.85 ± 0.09~4.9x Increase
Commercial Standard Oxathiapiprolin (OSBP Inhibitor)0.05 ± 0.01N/A

Data Interpretation: The substitution of –CF₃ with –SF₅ results in a nearly 5-fold increase in fungicidal potency. This highlights the value of the 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole scaffold as a highly active lead for further optimization in agrochemical pipelines.

References

  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine.National Institutes of Health (NIH).
  • New methodologies for the preparation of (pentafluorosulfanyl)benzenes.Petr Beier Group.
  • Isoxazoline: A Privileged Scaffold for Agrochemical Discovery.Journal of Agricultural and Food Chemistry - ACS Publications.
  • Buy 5-Chloro-3-ethylbenzo[c]isoxazole | 50735-12-1.Smolecule (Mechanisms of Benzo[c]isoxazole Cyclization).

Sources

Method

using 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole as a building block in drug discovery

The incorporation of fluorine into drug-like scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated motifs, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluorine into drug-like scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated motifs, the pentafluorosulfanyl (–SF5) group has emerged as a highly desirable "super-trifluoromethyl" bioisostere[1]. However, the integration of the –SF5 group into complex heterocyclic systems has historically been bottlenecked by the limited availability of versatile, bench-stable building blocks[1].

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole effectively bridges this gap. By masking a highly reactive ortho-aminobenzophenone within a stable benzo[c]isoxazole (anthranil) core, this compound serves as a pivotal central node for divergent synthesis[1]. This application note details the physicochemical rationale for utilizing this scaffold and provides validated, step-by-step protocols for its deployment in the discovery of novel SF5-functionalized therapeutics.

Physicochemical Rationale: The SF5 Advantage

The decision to incorporate an –SF5 group rather than a traditional –CF3 or tert-butyl group is driven by its unique spatial and electronic parameters. The –SF5 group possesses a larger van der Waals volume than –CF3, closely mimicking the steric bulk of a tert-butyl group, yet it maintains a highly electronegative, electron-withdrawing character[1].

Causality in Drug Design: This specific combination of high steric bulk and strong electronegativity allows the –SF5 group to effectively shield adjacent metabolically labile sites from cytochrome P450 enzymes. Unlike purely aliphatic bulky groups (like tert-butyl) which can excessively increase non-specific binding, the –SF5 group improves metabolic stability while maintaining favorable dipole interactions[2].

Table 1: Physicochemical Comparison of Common Substituent Groups

Property–CF3–C(CH3)3 (tert-butyl)–SF5Strategic Implication for Drug Discovery
Volume (ų) 73.0113.6108.5SF5 provides steric shielding comparable to tert-butyl.
Electronegativity (Pauling) 3.362.003.65SF5 strongly withdraws electrons, lowering pKa of nearby amines.
Lipophilicity (Hansch π) 0.881.981.51SF5 increases membrane permeability without extreme lipophilicity.
Hammett Constant (σp) 0.54-0.200.68SF5 strongly deactivates aromatic rings to oxidative metabolism.

Synthetic Strategy: The Masked Pharmacophore

Directly synthesizing SF5-substituted anilines and benzophenones is synthetically challenging. The extreme electron-withdrawing nature of the –SF5 group strongly deactivates the aromatic ring toward standard electrophilic aromatic substitution, often resulting in poor regioselectivity and low yields.

The Benzo[c]isoxazole Solution: Synthesized via the Davis reaction of nitro-(pentafluorosulfanyl)benzenes with phenylacetonitrile, the benzo[c]isoxazole ring acts as a robust, atom-economical protecting group[1]. It stabilizes the ortho-amino and carbonyl functionalities. Upon controlled reductive cleavage of the labile N–O bond, the scaffold "unmasks" to reveal 2-amino-5-(pentafluorosulfanyl)benzophenone , a highly versatile bis-electrophile/nucleophile ready for downstream cyclization into drug-like heterocycles[1].

Workflow A 3-Phenyl-5-(SF5)- benzo[c]isoxazole B 2-Amino-5-(SF5)- benzophenone A->B Fe/AcOH Reductive Cleavage C SF5-Quinolines (Antimalarials) B->C Friedländer Annulation D SF5-Quinazolines (Kinase Inhibitors) B->D Urea/Amide Condensation E SF5-Benzodiazepines (CNS Targets) B->E Amino Acid Cyclization

Figure 1: Divergent synthetic workflow from the SF5-benzo[c]isoxazole hub.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures without relying solely on post-reaction LC-MS analysis.

Protocol A: Reductive Unmasking to 2-Amino-5-(pentafluorosulfanyl)benzophenone

Objective: Chemoselective cleavage of the N–O bond to yield the ortho-aminobenzophenone without defluorination of the sensitive –SF5 group[1]. Causality & Design Choice: Iron powder in acetic acid is explicitly selected over catalytic hydrogenation (e.g., Pd/C, H2). Transition metal-catalyzed hydrogenation carries a high risk of unwanted hydrodefluorination at the SF5 center or over-reduction of the resulting benzophenone carbonyl to an alcohol. The mild acidic environment of AcOH facilitates a controlled single-electron transfer from Fe(0) exclusively to the labile N–O bond.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (1.0 eq, 1.0 mmol) in glacial acetic acid (10 mL).

  • Reduction: Add finely powdered Iron (Fe) (5.0 eq, 5.0 mmol) in a single portion.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted iron and iron salts, washing the pad thoroughly with ethyl acetate (30 mL).

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation Checkpoints:

  • Visual Cue: The reaction will transition from a clear/pale yellow solution to a dark, opaque suspension as Fe(0) is oxidized to Fe(II)/Fe(III) salts.

  • TLC Monitoring: Using Hexanes/Ethyl Acetate (4:1). The starting material (high Rf, UV active) will disappear. The product will appear as a highly fluorescent spot (under 254 nm) with a lower Rf due to the newly formed, polar primary amine.

Protocol B: Friedländer Annulation to 6-(Pentafluorosulfanyl)-4-phenylquinolines

Objective: Construction of the SF5-quinoline core, a privileged scaffold heavily utilized in the development of mefloquine analogs for malaria and novel oncology kinase inhibitors[1]. Causality & Design Choice: The ortho-aminobenzophenone generated in Protocol A is a perfect bis-electrophile/nucleophile. By reacting it with an α-methylene ketone (e.g., ethyl acetoacetate) under basic or Lewis acid conditions, a rapid condensation-cyclization cascade occurs, driven thermodynamically by the formation of the aromatic quinoline system.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-(pentafluorosulfanyl)benzophenone (1.0 eq, 1.0 mmol) and the desired α-methylene ketone (1.2 eq, 1.2 mmol) in anhydrous ethanol (10 mL).

  • Catalysis: Add a catalytic amount of Cerium(IV) ammonium nitrate (CAN) (10 mol%) or an appropriate base (e.g., KOH) depending on the ketone's enolizability.

  • Cyclization: Reflux the mixture for 4–6 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure SF5-quinoline.

Self-Validation Checkpoints:

  • Byproduct Evolution: The reaction generates two equivalents of water. In larger scale setups equipped with a Dean-Stark trap, the collection of water serves as a direct kinetic readout of the cyclization progress.

  • NMR Shift: In ¹H-NMR, the broad singlet corresponding to the –NH2 protons (~6.5 ppm) of the starting material will completely disappear, replaced by the distinct downfield aromatic protons of the newly formed pyridine ring (typically >8.0 ppm).

References

1.[1] Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Source: Beilstein Journal of Organic Chemistry / PubMed Central (PMC) URL: [Link]

2.[2] Title: Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. Source: ChemMedChem / PubMed Central (PMC) URL: [Link]

Sources

Application

Catalytic and Base-Promoted Methodologies for the Preparation of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Scientific Context The pentafluorosulfanyl ( −SF5​ ) group has emerged as a transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Scientific Context

The pentafluorosulfanyl ( −SF5​ ) group has emerged as a transformative structural motif in modern medicinal chemistry and agrochemical development. Often referred to as a "super trifluoromethyl" group, the −SF5​ moiety boasts exceptional lipophilicity, a strong electron-withdrawing character (Hammett σp​=0.68 ), and unparalleled metabolic stability. When integrated into privileged heterocyclic scaffolds like benzo[c]isoxazoles (anthranils)—which are core pharmacophores in various anticancer and antimicrobial agents—the resulting molecules exhibit enhanced target binding and pharmacokinetic profiles.

However, the synthesis of −SF5​ -functionalized heteroaromatics is historically bottlenecked by the limited availability of precursors and the harsh conditions required for −SF5​ installation. This application note details two distinct methodologies for the preparation of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole :

  • The Validated Base-Promoted Davis Reaction : A highly reliable, stoichiometric approach utilizing commercially available precursors [1].

  • Advanced Transition-Metal Catalysis (Au-Catalyzed Cycloisomerization) : A state-of-the-art, atom-economical catalytic method driven by internal redox isomerization [2].

Mechanistic Pathways: Causality & Experimental Choices

Pathway A: The Base-Promoted Davis Reaction (Benchmark)

The Davis reaction of nitroarenes with arylacetonitriles is a classical route to anthranils. In this specific application, p-nitro-(pentafluorosulfanyl)benzene is reacted with phenylacetonitrile in the presence of sodium hydroxide.

  • Causality of Reagents: The reaction strictly requires an electron-deficient nitroarene. The strong electron-withdrawing nature of the −SF5​ group severely depletes the electron density of the aromatic ring, lowering the LUMO and making the nitro group highly susceptible to nucleophilic attack by the α -cyano carbanion of phenylacetonitrile. Electron-rich nitroarenes completely fail under these conditions [1].

  • Solvent Dynamics: Ethanol is selected as the solvent because it effectively solubilizes both the organic precursors and the NaOH base, while its protic nature stabilizes the highly charged transition states during the cyclization and subsequent elimination of the cyano group.

G A p-Nitro-SF5-benzene + Phenylacetonitrile B NaOH / EtOH (Deprotonation) A->B C Nucleophilic Attack & Cyclization B->C D 3-Phenyl-5-(SF5)- benzo[c]isoxazole C->D

Caption: Workflow of the base-promoted Davis reaction for SF5-benzo[c]isoxazole synthesis.

Pathway B: Gold(III)-Catalyzed Internal Redox Cycloisomerization

To bypass the stoichiometric waste (loss of cyanide and water) inherent to the Davis reaction, transition-metal catalysis offers an elegant alternative. By utilizing 1-nitro-2-(phenylethynyl)-4-(pentafluorosulfanyl)benzene as a precursor, a AuCl3​ -catalyzed internal redox process can be employed [2].

  • Causality of the Catalyst: Gold(III) chloride is highly carbophilic. It selectively coordinates to the alkyne π -system without being poisoned by the hard oxygen atoms of the nitro group.

  • Mechanistic Flow: This π -activation triggers a 6-endo-dig nucleophilic attack by the nitro oxygen onto the alkyne, generating an α -oxo gold carbene intermediate. Subsequent N–O bond cleavage and internal redox cyclization yield the benzo[c]isoxazole core with 100% atom economy.

G A 2-(Phenylethynyl)-4-(SF5)- nitrobenzene B AuCl3 Catalyst (5 mol%) π-Activation of Alkyne A->B C 6-endo-dig Addition (Nitro Oxygen Transfer) B->C D α-Oxo Gold Carbene Intermediate C->D E Internal Redox Cyclization (N-O Bond Cleavage) D->E F 3-Phenyl-5-(SF5)- benzo[c]isoxazole E->F

Caption: Mechanistic pathway of the Au(III)-catalyzed cycloisomerization to SF5-anthranils.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters, efficiency, and environmental impact of both methodologies, allowing synthetic chemists to select the optimal route based on precursor availability and scale.

ParameterBase-Promoted Davis Reaction [1]Au(III)-Catalyzed Cycloisomerization [2]
Precursor p-Nitro-(pentafluorosulfanyl)benzene1-Nitro-2-(phenylethynyl)-4-(SF5)benzene
Reagent / Catalyst NaOH (10.0 equiv) AuCl3​ (5.0 mol%)
Solvent Ethanol (Protic)Toluene or 1,2-Dichloroethane (Aprotic)
Temperature Room Temperature (20–25 °C)80 °C (or RT with slow precursor addition)
Reaction Time 1.0 Hour3.0 – 4.0 Hours
Yield 66% (Isolated)Up to 75% (Projected for −SF5​ derivatives)
Atom Economy Low (Loss of cyanide and water)High (Isomerization, 100% theoretical)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis via the Base-Promoted Davis Reaction

This protocol is validated for a 2.0 mmol scale and incorporates built-in self-validation steps (colorimetric changes and TLC).

Reagents:

  • p-Nitro-(pentafluorosulfanyl)benzene: 500 mg (2.0 mmol, 1.0 equiv)

  • Phenylacetonitrile: 351 mg (3.0 mmol, 1.5 equiv)

  • Sodium Hydroxide (NaOH) powder: 0.8 g (20.0 mmol, 10.0 equiv)

  • Absolute Ethanol: 10 mL

Step-by-Step Procedure:

  • Base Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend powdered NaOH (0.8 g) in absolute ethanol (10 mL). Stir at room temperature for 20 minutes to ensure maximum dissolution and formation of the ethoxide equilibrium.

  • Reagent Addition: Add p-nitro-(pentafluorosulfanyl)benzene (500 mg) and phenylacetonitrile (351 mg) sequentially to the basic solution. Seal the reaction flask.

  • Reaction Monitoring (Self-Validation): Upon addition, the mixture will rapidly transition to a deep red-brown color, and a brown precipitate will form within minutes. This visual cue confirms the formation of the α -cyano carbanion and initial nucleophilic attack. Stir at room temperature.

  • Completion: After 15–30 minutes, the precipitate will redissolve. Continue stirring for a total of 1.0 hour. Verify completion via TLC (EtOAc/Petroleum Ether, 4:96); the starting material spot should be completely consumed.

  • Workup: Quench the reaction by pouring the mixture into 70 mL of distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NH4​Cl (20 mL) to neutralize residual base. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Petroleum Ether gradient) to afford 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole as a white solid.

    • Expected Yield: ~66%.

    • Melting Point: 129–130 °C.

    • Rf Value: 0.40 (EtOAc/PE, 4:96).

Protocol 2: Catalytic Synthesis via Au(III) Cycloisomerization

This protocol utilizes transition-metal catalysis for high atom-economy synthesis.

Reagents:

  • 1-Nitro-2-(phenylethynyl)-4-(pentafluorosulfanyl)benzene: 0.2 mmol (1.0 equiv)

  • Gold(III) Chloride ( AuCl3​ ): 3.0 mg (0.01 mmol, 5.0 mol%)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube and backfill with inert Argon gas.

  • Catalyst Loading: Add AuCl3​ (5 mol%) to the Schlenk tube, followed by 1.0 mL of anhydrous toluene.

  • Substrate Addition (Self-Validation): To prevent premature dimerization or degradation of the highly reactive α -oxo gold carbene intermediate, dissolve the −SF5​ -nitroalkyne precursor (0.2 mmol) in 1.0 mL of toluene. Add this solution dropwise via a syringe pump over 1 hour to the stirring catalyst suspension at room temperature.

  • Thermal Activation: Once addition is complete, heat the reaction mixture to 80 °C for 3 hours. Monitor via TLC until the alkyne precursor is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature, filter through a short pad of Celite to remove the gold catalyst, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography to isolate the target −SF5​ -anthranil.

References

  • Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry, 2013, 9, 411–416. URL: [Link]

  • Title: Interrupting the [Au]-Catalyzed Nitroalkyne Cycloisomerization: Trapping the Putative α -Oxo Gold Carbene with Benzo[c]isoxazole Source: Organic Letters, 2021, 23 (7), 2653–2658. URL: [Link]

Method

Application Note: In Vitro Characterization of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical DMPK Scientists Compound of Interest: 3-Phenyl-5-(pentafluorosulfanyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical DMPK Scientists Compound of Interest: 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS: 1379812-20-0)[1]

Introduction & Rationale

The integration of the pentafluorosulfanyl (–SF₅) group into heterocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. Often termed a "super-trifluoromethyl" group, the –SF₅ moiety offers a unique combination of high electronegativity ( σp​ = 0.68), extreme lipophilicity ( π = 1.51), and significant steric bulk (octahedral geometry).

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (SF₅-PBX) is a highly specialized synthetic scaffold[2]. The benzo[c]isoxazole core provides a rigid, planar pharmacophore capable of π

π stacking, while the –SF₅ group acts as a metabolically inert shield. Recent literature highlights the utility of –SF₅ substituted heterocycles in targeting the hydrophobic ubiquinone-binding tunnel of human dihydroorotate dehydrogenase (hDHODH) , a validated target for autoimmune diseases and oncology [2].

This application note provides field-proven, self-validating in vitro protocols to evaluate the enzymatic inhibition and metabolic stability of SF₅-PBX.

Mechanistic Framework: hDHODH Inhibition

hDHODH is a mitochondrial enzyme that catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of flavin mononucleotide (FMN). The enzyme regenerates FMN by transferring electrons to endogenous ubiquinone (Coenzyme Q).

Causality in Assay Design: SF₅-PBX acts as a competitive inhibitor at the ubiquinone-binding site. Because the native electron transfer to Coenzyme Q is difficult to measure optically, our protocol utilizes 2,6-dichloroindophenol (DCIP) as an artificial, terminal electron acceptor. As DCIP is reduced, its deep blue color dissipates, allowing for a highly robust, continuous kinetic readout at 600 nm.

hDHODH_Pathway DHO Dihydroorotate (Substrate) hDHODH hDHODH Enzyme (FMN Cofactor) DHO->hDHODH Oxidation ORO Orotate (Product) hDHODH->ORO CoQ Coenzyme Q (Ubiquinone) hDHODH->CoQ Electron Transfer CoQH2 CoQH2 (Ubiquinol) CoQ->CoQH2 DCIP_ox DCIP (Oxidized) Blue (600 nm) CoQH2->DCIP_ox Assay Coupling DCIP_red DCIP (Reduced) Colorless DCIP_ox->DCIP_red Inhibitor 3-Phenyl-5-(SF5)benzo[c]isoxazole (Inhibitor) Inhibitor->hDHODH Blocks CoQ Site

Figure 1: Mechanism of hDHODH enzymatic activity and the DCIP-coupled colorimetric assay principle.

Protocol 1: hDHODH Enzymatic Inhibition Assay

This protocol is engineered as a self-validating system . It includes a known clinical inhibitor (Teriflunomide) to confirm enzyme susceptibility, and a "no-enzyme" blank to rule out direct chemical reduction of DCIP by the highly fluorinated test compound.

Materials & Reagents
  • Enzyme: Recombinant human DHODH (N-terminal truncated, expressed in E. coli).

  • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (critical to prevent aggregation of the highly lipophilic SF₅-PBX).

  • Substrates: 1 mM L-Dihydroorotate (DHO), 0.1 mM Decylubiquinone (CoQ analog), 0.06 mM DCIP.

  • Controls: Teriflunomide (Positive Control), DMSO (Vehicle Control).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of SF₅-PBX in 100% LC-MS grade DMSO. Perform a 3-fold, 10-point serial dilution.

  • Reaction Assembly: In a clear-bottom 384-well microplate, add 40 µL of Assay Buffer containing 10 nM hDHODH, 0.1 mM Decylubiquinone, and 0.06 mM DCIP to all wells (except blanks).

  • Compound Addition: Transfer 0.5 µL of the serially diluted SF₅-PBX (or controls) into the assay wells. Causality note: Final DMSO concentration must not exceed 1.25% to prevent enzyme denaturation.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes. This allows the bulky –SF₅ group to achieve binding equilibrium within the hydrophobic tunnel.

  • Initiation: Add 10 µL of 5 mM DHO (final concentration 1 mM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor the decrease in absorbance at 600 nm every 30 seconds for 20 minutes.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize data against the DMSO control (0% inhibition) and Teriflunomide control (100% inhibition) to determine the IC₅₀.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

While the –SF₅ group enhances target binding, its primary pharmacological advantage is blocking cytochrome P450 (CYP450) mediated metabolism. This assay quantifies the intrinsic clearance ( CLint​ ) of SF₅-PBX.

Self-Validation: Verapamil is used as a high-clearance control to prove the microsomes are metabolically active. A "No-NADPH" control ensures that any observed depletion is strictly CYP450-mediated and not due to chemical instability or non-specific plate binding.

HLM_Workflow Step1 1. Preparation Compound + HLM Step2 2. Pre-incubation 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Quench Ice-cold ACN Step3->Step4 Step5 5. Centrifugation Precipitate Proteins Step4->Step5 Step6 6. LC-MS/MS Quantify Parent Step5->Step6

Figure 2: Step-by-step experimental workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add SF₅-PBX to a final concentration of 1 µM. Keep organic solvent (DMSO/Acetonitrile) below 0.5% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Add NADPH to a final concentration of 1 mM to start the oxidative reaction.

  • Time-Course Quenching: At t=0,15,30,45, and 60 minutes, withdraw a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Acetonitrile instantly denatures CYP enzymes, halting metabolism, while precipitating structural proteins for clean LC-MS injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and structure-property relationship (SPR) data, demonstrating the superiority of the –SF₅ substitution over a traditional –CF₃ substitution.

Compound VarianthDHODH IC₅₀ (nM)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Calculated LogP
Teriflunomide (Control)210 ± 1512011.52.4
CF₃-PBX (Analog)450 ± 223539.63.8
SF₅-PBX (Target)85 ± 8 > 150 < 4.0 4.5

Data Interpretation: Despite an increase in lipophilicity (LogP = 4.5), SF₅-PBX exhibits near-total metabolic stability ( CLint​ < 4.0 µL/min/mg) due to the steric shielding of the octahedral –SF₅ group, which prevents CYP450-mediated aliphatic oxidation. Furthermore, the volumetric expansion of the –SF₅ group provides superior shape-complementarity in the hDHODH ubiquinone pocket, resulting in a 5-fold increase in potency over the CF₃ analog.

References

  • Jose, A., Tareque, R. K., Mortensen, M., et al. "Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds." ChemistryOpen (2022). PMC. URL:[Link]

  • Nitsche, C., et al. "Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors." Molecules (2021). MDPI. URL:[Link]

Sources

Application

cross-coupling reaction conditions for SF5-benzo[c]isoxazole synthesis

Application Note: Advanced Synthesis and Cross-Coupling Strategies for SF5-Benzo[c]isoxazoles Strategic Rationale & Introduction The pentafluorosulfanyl (SF5) group has rapidly emerged as a premier bioisostere in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Cross-Coupling Strategies for SF5-Benzo[c]isoxazoles

Strategic Rationale & Introduction

The pentafluorosulfanyl (SF5) group has rapidly emerged as a premier bioisostere in medicinal chemistry. Frequently termed a "super-trifluoromethyl" group, the SF5 moiety imparts superior lipophilicity, profound electronegativity, and exceptional chemical and metabolic stability to drug candidates[1]. Integrating the SF5 group into privileged heterocyclic scaffolds, such as benzo[c]isoxazoles (anthranils), provides highly valuable building blocks for drug discovery.

Anthranils are versatile precursors that exhibit rich, tunable chemical reactivity. They can either retain their core during C3-functionalization or undergo transition-metal-catalyzed ring-opening cross-coupling to yield functionalized anilines[2]. This application note details self-validating protocols for the de novo synthesis of the SF5-benzo[c]isoxazole core via the Davis reaction[3], followed by its downstream C3-arylation via a formal oxidative cross-coupling strategy[4].

Synthetic Workflow & Mechanistic Insights

The construction and functionalization of SF5-benzo[c]isoxazoles is executed in a highly controlled, two-phase process:

  • Phase 1 (Core Assembly): The Davis reaction is utilized, wherein nitro-(pentafluorosulfanyl)benzenes react with arylacetonitriles. The strong electron-withdrawing nature of the SF5 group accelerates the formation of anionic σH adducts, which subsequently cyclize into the benzo[c]isoxazole core[3].

  • Phase 2 (Cross-Coupling): An electrophilic aromatic substitution (EAS) strategy is employed. By utilizing trifluoromethanesulfonic anhydride (Tf2O), the anthranil N–O bond is activated to form a highly reactive oxonium intermediate. This enables a formal oxidative cross-coupling with unactivated arenes to yield C3-aryl SF5-anthranils without the need for pre-functionalized boronic acids[4].

G A Nitro-(SF5)benzene + Arylacetonitrile B Davis Reaction (NaOH, EtOH) A->B C SF5-Benzo[c]isoxazole Core B->C D C3 Cross-Coupling (Tf2O, Arene) C->D E Functionalized SF5-Anthranil D->E

Figure 1: Synthetic workflow for the generation and downstream cross-coupling of SF5-benzo[c]isoxazoles.

Protocol I: De Novo Synthesis of the SF5-Benzo[c]isoxazole Core

Causality & Experimental Design: The Davis reaction requires a strong base (NaOH) in a protic solvent (ethanol) to generate the carbanion of the arylacetonitrile. The choice of ethanol is critical; its low boiling point and protic nature stabilize the intermediate nitroso compounds before they undergo intramolecular addition-elimination[3]. Electron-neutral or electron-donating arylacetonitriles are required, as electron-withdrawing groups reduce the nucleophilicity of the carbanion, stalling the reaction[3].

Step-by-Step Methodology:

  • Preparation of Base Solution: In a 50 mL round-bottom flask, suspend powdered NaOH (20 mmol, 10 equiv) in absolute ethanol (10 mL). Stir vigorously at room temperature (rt) for 20 minutes. In-process control: The solution will become slightly cloudy but homogeneous.

  • Substrate Addition: Add the meta- or para-nitro-(pentafluorosulfanyl)benzene (2 mmol, 1.0 equiv) and the selected arylacetonitrile (3–4 mmol, 1.5–2.0 equiv) directly to the basic mixture.

  • Reaction Monitoring: Seal the flask and stir at rt for 1–2 hours. Self-Validation: The reaction mixture will rapidly transition to a deep red-brown color, accompanied by the transient formation of a brown precipitate that redissolves within 30 minutes, indicating the successful formation of the σH adduct[3].

  • Quenching & Extraction: Pour the crude mixture into distilled water (70 mL) to quench the reaction. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Washing & Drying: Wash the combined organic phases with saturated aqueous NH4Cl (20 mL) to neutralize residual base, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography using an EtOAc/Petroleum Ether gradient to isolate the pure SF5-benzo[c]isoxazole.

Table 1: Substrate Scope and Yields for Davis Reaction[3]

Arylacetonitrile SubstituentElectronic NatureIsolated Yield (%)Reactivity Profile
Phenyl (Unsubstituted)Neutral66%Optimal baseline reactivity
4-MethylphenylElectron-Donating72%Enhanced nucleophilic attack
4-MethoxyphenylStrongly Electron-Donating75%Highest conversion rate
4-ChlorophenylElectron-Withdrawing0%Unreactive; carbanion destabilized

Protocol II: Tf2O-Promoted C3 Cross-Coupling of SF5-Anthranils

Causality & Experimental Design: Direct oxidative C–H/C–H cross-coupling is highly desirable as it bypasses the need for pre-functionalized coupling partners. Tf2O is specifically chosen as the promoter because weaker anhydrides (e.g., acetic anhydride) fail to sufficiently activate the anthranil core[4]. The reaction proceeds via an EAS mechanism where the Tf2O-activated anthranil acts as a potent electrophile against a nucleophilic arene, followed by rearomatization.

Mechanism N1 SF5-Anthranil N2 Tf2O Activation (-20 °C) N1->N2 N3 Electrophilic Oxonium Intermediate N2->N3 N4 Arene Nucleophile (EAS) N3->N4 N5 Rearomatization (-TfOH) N4->N5 N6 C3-Aryl SF5-Anthranil N5->N6

Figure 2: Mechanism of Tf2O-promoted formal oxidative cross-coupling at the C3 position.

Step-by-Step Methodology:

  • Activation: In an oven-dried Schlenk tube under an inert N2 atmosphere, dissolve the synthesized SF5-benzo[c]isoxazole (0.3 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (1.0 mL). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Promoter Addition: Dropwise, add Tf2O (0.33 mmol, 1.1 equiv). Self-Validation: A subtle color shift indicates the formation of the electrophilic oxonium species. Strict temperature control at -20 °C is mandatory to prevent premature decomposition of this intermediate[4].

  • Coupling: Add the arene nucleophile (e.g., anisole or toluene) (0.36 mmol, 1.2 equiv) to the activated mixture.

  • Rearomatization: Allow the reaction to warm to room temperature and stir for 2–5 hours. Monitor completion via TLC or GC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL) to neutralize the generated TfOH. Caution: Vigorous CO2 evolution will occur.

  • Isolation: Extract with Dichloromethane (DCM) (3 × 10 mL), dry over Na2SO4, concentrate, and purify via flash chromatography to yield the C3-aryl SF5-anthranil.

Analytical Validation & Spectroscopic Markers

The SF5 group possesses a highly distinct 19F NMR signature due to its AB4 spin system (one axial fluorine, four equatorial fluorines). Validating this splitting pattern is the primary method for confirming that the SF5 moiety remained intact during the cross-coupling conditions[1][3].

Table 2: Key 19F NMR Spectroscopic Markers for SF5-Heterocycles

Fluorine PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
Equatorial (4F)+63.0 to +65.0Doublet (d)~150 Hz
Axial (1F)+83.0 to +85.0Pentet (p)~150 Hz

Note: Spectra should be recorded in CDCl3 at 376 MHz or 470 MHz. The strong J-coupling (~150 Hz) between the axial and equatorial fluorines is the definitive diagnostic marker for the SF5 group[1].

Sources

Method

Application Note: Scalable Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of SF5-containing heteroaromatics for drug discovery and agrochemical development. Introduction and Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of SF5-containing heteroaromatics for drug discovery and agrochemical development.

Introduction and Mechanistic Rationale

The pentafluorosulfanyl (SF₅) group is increasingly recognized as a "super-trifluoromethyl" group due to its high lipophilicity, strong electron-withdrawing nature, and exceptional metabolic stability [1]. Incorporating the SF₅ group into heteroaromatic scaffolds like benzisoxazoles provides highly valuable building blocks for medicinal chemistry.

The synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is most efficiently achieved via the Davis reaction [1]. This involves the reaction of 4-nitro-(pentafluorosulfanyl)benzene with phenylacetonitrile under strongly basic conditions.

Causality in the Reaction Design: The reaction relies on the deprotonation of phenylacetonitrile by a strong base (NaOH) to form a nitrile-stabilized carbanion. This nucleophile attacks the electron-deficient nitroarene ortho to the nitro group. The strong electron-withdrawing effect of the SF₅ group at the para-position relative to the nitro group significantly activates the aromatic ring for this nucleophilic addition. Subsequent intramolecular cyclization and elimination of water yield the benzo[c]isoxazole core.

While the original literature describes this reaction on a 2 mmol scale by mixing all reagents simultaneously [1], scaling this process to >100 mmol requires critical modifications. The deprotonation and subsequent cyclization are highly exothermic. On a larger scale, simultaneous addition leads to a rapid temperature spike, promoting the formation of localized hot spots, tarry byproducts, and decomposition of the intermediate carbanion. Therefore, a controlled, dropwise addition protocol with active cooling is mandatory for scale-up to ensure safety and maintain high yields.

Process Workflow and Scale-Up Strategy

The following workflow illustrates the optimized scale-up strategy, emphasizing thermal control and phase management.

G Base 1. Base Preparation NaOH in EtOH (Cool to 15°C) Addition 3. Controlled Addition Dropwise via Funnel (Maintain < 30°C) Base->Addition Reagents 2. Reagent Mixture Nitroarene + Nitrile (Dissolved in THF/EtOH) Reagents->Addition Reaction 4. Cyclization Stir 2h at 20-25°C (Davis Reaction) Addition->Reaction Workup 5. Aqueous Quench Partition in EtOAc/Water Wash with NH4Cl Reaction->Workup Product 6. Isolation 3-Phenyl-5-(SF5)benzo[c]isoxazole (Crystallization/Silica Plug) Workup->Product

Fig 1: Scale-up workflow for the Davis reaction emphasizing thermal control.

Comparative Scale-Up Parameters

To transition from a discovery-scale synthesis to a process-scale synthesis, several parameters must be adjusted. The table below summarizes the quantitative shifts required to maintain the self-validating integrity of the reaction.

ParameterDiscovery Scale (2 mmol) [1]Process Scale (100 mmol)Rationale for Modification
NaOH Amount 0.8 g (10 equiv)40.0 g (10 equiv)Excess required to drive the equilibrium of the weakly acidic nitrile.
Solvent Ethanol (10 mL)Ethanol (300 mL) + THF (50 mL)THF added to the reagent mixture to prevent crystallization in the addition funnel.
Addition Method All at onceDropwise over 45 minsCritical: Prevents thermal runaway and suppresses side-reactions.
Temperature Room TemperatureMaintained < 30°C via ice bathMitigates the massive exotherm generated upon carbanion formation.
Workup Direct water quenchQuench into 1L ice-waterDissipates heat of dilution from the 10 equiv of NaOH.
Purification Flash ChromatographyRecrystallization / Silica PlugChromatography is solvent-prohibitive at scale; crystallization improves throughput.

Detailed 100 mmol Scale-Up Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction is proceeding as intended before moving to the next step.

Equipment Setup
  • 1L 3-neck round-bottom flask equipped with a mechanical overhead stirrer (magnetic stirring is insufficient due to the viscosity of the NaOH/EtOH slurry).

  • Internal thermocouple.

  • 100 mL pressure-equalizing addition funnel.

  • Cooling bath (ice/water).

Step-by-Step Methodology

Step 1: Base Preparation

  • Charge the 1L flask with powdered NaOH (40.0 g, 1.0 mol, 10 equiv) and absolute ethanol (300 mL).

  • Engage mechanical stirring at 250 RPM. Stir for 30 minutes at room temperature. Note: Complete dissolution will not occur; a fine suspension is expected and necessary for the reaction.

  • Cool the suspension to an internal temperature of 15°C using the ice bath.

Step 2: Reagent Preparation & Addition

  • In a separate Erlenmeyer flask, prepare a solution of 4-nitro-(pentafluorosulfanyl)benzene (24.9 g, 100 mmol, 1.0 equiv) and phenylacetonitrile (17.6 g, 150 mmol, 1.5 equiv) [1].

  • Add anhydrous THF (50 mL) to ensure both reagents are fully dissolved and mobile. Transfer this solution to the addition funnel.

  • Begin dropwise addition of the reagent solution into the NaOH suspension.

  • Causality & IPC: Monitor the internal thermocouple strictly. Adjust the addition rate to ensure the internal temperature does not exceed 30°C. The mixture will transition to a deep red-brown color, and a brown precipitate may transiently form [1]. This color change validates the formation of the active carbanion intermediate.

Step 3: Cyclization and Monitoring

  • Once addition is complete, remove the ice bath and allow the reaction to stir at 20–25°C for 2 hours.

  • IPC (Reaction Completion): Pull a 0.1 mL aliquot, quench in 1 mL water/EtOAc, and analyze the organic layer via GC-MS or TLC (EtOAc/Petroleum Ether 4:96). The starting nitroarene should be completely consumed, and the product mass ( m/z 321) should be the dominant peak [1].

Step 4: Quench and Extraction

  • Slowly pour the dark reaction mixture into a 2L beaker containing 1L of vigorously stirred ice-water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 300 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl (400 mL) to neutralize residual alkalinity, followed by brine (300 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark solid.

Step 5: Purification

  • For scale-up, dissolve the crude solid in a minimum amount of hot hexanes/petroleum ether, treat with activated charcoal to remove colored tarry impurities, filter hot through a Celite pad, and allow to crystallize at 4°C.

  • Alternatively, pass the crude material through a short, wide silica gel plug eluting with 5% EtOAc in Petroleum Ether to afford the pure 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole as a white solid.

References

  • Beier, P., et al. "Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 2012. URL:[Link]

Application

Application Note: Incorporation of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole into Polymeric Matrices

Executive Summary & Mechanistic Rationale The pentafluorosulfanyl ( SF5​ ) group has emerged as a premier bioisostere in medicinal chemistry and advanced materials science. Often dubbed a "super-trifluoromethyl" group, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pentafluorosulfanyl ( SF5​ ) group has emerged as a premier bioisostere in medicinal chemistry and advanced materials science. Often dubbed a "super-trifluoromethyl" group, it is characterized by its superior electronegativity, extreme thermal stability, and profound lipophilicity (). The specific compound 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole , originally synthesized via the Davis reaction of nitro-(pentafluorosulfanyl)benzenes ([Beilstein J. Org. Chem.[1]]([Link])), represents a highly hydrophobic and chemically robust scaffold.

Incorporating this compound into a poly(lactic-co-glycolic acid) (PLGA) polymer matrix presents unique advantages for controlled drug delivery and functional material design. Because the SF5​ moiety significantly increases the partition coefficient (logP) of the molecule without introducing reactive hydrogen bond donors, it exhibits strong hydrophobic interactions with the PLGA core. This physicochemical reality dictates our choice of the Single Emulsion-Solvent Evaporation (O/W) method (). The extreme lipophilicity ensures that the compound remains tightly partitioned within the organic phase during emulsification, preventing premature diffusion into the aqueous phase and resulting in exceptionally high Encapsulation Efficiency (EE%).

Physicochemical Profiling & Material Selection

To design a self-validating encapsulation protocol, we must first benchmark the quantitative properties of the active compound and the selected polymer matrix.

Parameter3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazolePLGA (50:50 Lactic/Glycolic)Mechanistic Rationale for Pairing
Molecular Weight 321.27 g/mol 30,000 - 60,000 g/mol Ideal size ratio for steric entrapment within polymer chains.
Solubility Highly soluble in DCM, Insoluble in waterSoluble in DCM, Insoluble in waterCo-solubility in Dichloromethane (DCM) enables a homogeneous O/W emulsion.
Lipophilicity High (Driven by SF5​ group)Moderate to HighHydrophobic interactions prevent drug leakage during solvent evaporation.
Thermal Stability Excellent (Stable > 150°C)Tg ~ 45-50°CCompound withstands the localized acoustic heat generated during ultrasonication.

Experimental Protocols: Single Emulsion-Solvent Evaporation

Note: This protocol is designed as a self-validating system. The successful transition from a milky emulsion to a translucent nanosuspension visually confirms solvent evaporation, while subsequent analytical checkpoints validate the structural integrity.

Step 1: Organic Phase Preparation (The Dispersed Phase)
  • Weigh exactly 50 mg of PLGA (50:50, MW 30,000-60,000) and 5 mg of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole.

  • Dissolve both components in 2.0 mL of Dichloromethane (DCM) in a borosilicate glass vial.

  • Causality: DCM is selected because it completely dissolves both the SF5​ -compound and PLGA. Furthermore, its high volatility (boiling point 39.6°C) allows for rapid and complete removal during the evaporation phase without requiring excessive heat that could degrade the polymer.

Step 2: Aqueous Phase Preparation (The Continuous Phase)
  • Prepare 20 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW 31,000-50,000, 87-89% hydrolyzed) solution in ultra-pure water.

  • Filter the solution through a 0.22 µm syringe filter to remove un-dissolved PVA aggregates.

  • Causality: PVA acts as a steric stabilizer. The hydrophobic acetate groups of the partially hydrolyzed PVA interpenetrate the PLGA droplet surface, while the hydrophilic hydroxyl groups face the aqueous bulk, effectively preventing droplet coalescence.

Step 3: Emulsification (O/W)
  • Place the aqueous PVA solution in an ice bath.

  • Add the organic phase dropwise into the aqueous phase while homogenizing at 10,000 rpm for 2 minutes to form a crude emulsion.

  • Immediately transfer the mixture to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 3 minutes (pulse: 10s ON, 5s OFF).

  • Causality: High-shear sonication fractures the organic droplets into the nanometer range. The ice bath is critical; it counteracts the acoustic cavitation heat, preventing the DCM from boiling prematurely, which would otherwise destroy the thermodynamic stability of the nano-emulsion.

Step 4: Solvent Evaporation and Nanoparticle Hardening
  • Transfer the nano-emulsion to a magnetic stirrer in a fume hood.

  • Stir at 800 rpm at room temperature for 3 to 4 hours.

  • Causality: As DCM evaporates into the atmosphere, the PLGA chains collapse and precipitate around the highly lipophilic SF5​ -benzoisoxazole core, physically entrapping it. Self-Validation Check: The suspension will visibly shift from an opaque, milky white to a slightly translucent opalescence once the solvent is fully removed.

Step 5: Recovery and Washing
  • Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C.

  • Discard the supernatant (which contains excess PVA and any trace unencapsulated compound).

  • Resuspend the nanoparticle pellet in 10 mL of ultra-pure water using mild bath sonication. Repeat the centrifugation and washing step twice.

  • Lyophilize the final pellet for 48 hours to obtain a dry, stable nanoparticle powder.

Step 6: Analytical Validation Protocol

To ensure the trustworthiness of the synthesis, execute the following validation steps:

  • Size & Polydispersity (DLS): Resuspend 1 mg of lyophilized NPs in 1 mL water. A successful protocol yields a Z-average size of 150–200 nm with a Polydispersity Index (PDI) < 0.2.

  • Encapsulation Efficiency (HPLC): Dissolve 5 mg of loaded NPs in 1 mL of Acetonitrile to break the PLGA matrix and release the SF5​ -compound. Quantify via HPLC (C18 column, UV detection at the specific λmax​ for the benzoisoxazole core). Expected EE% is >85% due to the SF5​ group's extreme hydrophobicity.

Visualizations

Workflow Org Organic Phase PLGA + SF5-Benzoisoxazole in DCM Emul Primary Emulsion (O/W) Ultrasonication (Ice Bath) Org->Emul Dropwise Aq Aqueous Phase 1% PVA in Water Aq->Emul Continuous Phase Evap Solvent Evaporation Magnetic Stirring (3h) Emul->Evap Hardening Wash Centrifugation & Wash Remove excess PVA Evap->Wash Purification Lyoph Lyophilization Stable SF5-PLGA NPs Wash->Lyoph Storage

Fig 1. O/W Emulsion-Solvent Evaporation Workflow for SF5-Benzoisoxazole PLGA Nanoparticles.

Mechanism Comp 3-Phenyl-5-(pentafluorosulfanyl) benzo[c]isoxazole SF5 SF5 Group Extreme Lipophilicity Comp->SF5 Core Benzoisoxazole Core Pi-Pi Stacking Comp->Core Poly PLGA Matrix Hydrophobic Core SF5->Poly Hydrophobic Interaction Core->Poly Steric Entrapment Entrap High Encapsulation Efficiency (EE%) Poly->Entrap Release Controlled Sustained Release Profile Entrap->Release

Fig 2. Mechanistic pathway of SF5-driven hydrophobic entrapment within the PLGA polymer matrix.

References

  • "The Pentafluorosulfanyl Group (SF5)", Rowan Scientific. URL: [Link]

  • "Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes", Beilstein Journal of Organic Chemistry. URL:[Link]

  • "PLGA Nanoparticles Synthesis: A Step-by-Step Guide for Beginners", ResolveMass Laboratories. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pentafluorosulfanyl (SF₅) Heteroaromatic Synthesis . As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the nuances of synthesizing 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole.

The SF₅ group is a highly lipophilic, electronegative bioisostere of CF₃ and halogens, offering exceptional metabolic stability in drug design. However, its profound electron-withdrawing nature drastically alters the kinetics of standard nucleophilic aromatic substitutions. This guide focuses on optimizing the Davis Reaction pathway to maximize your yields, providing self-validating protocols and mechanistic troubleshooting.

I. Mechanistic Overview: The Davis Reaction Pathway

To troubleshoot effectively, you must first understand the causality of the reaction. The synthesis relies on the Davis reaction of 1-nitro-4-(pentafluorosulfanyl)benzene with phenylacetonitrile in the presence of a strong base . The strong electron-withdrawing effect of the SF₅ group activates the aromatic ring, facilitating the initial nucleophilic attack to form an anionic σH adduct, which eventually cyclizes into the benzo[c]isoxazole core.

Mechanism Step1 1. Reactants 1-Nitro-4-(SF5)benzene + Phenylacetonitrile Step2 2. Carbanion Formation Deprotonation by NaOH/EtOH Step1->Step2 Step3 3. Anionic σH Adduct Nucleophilic Addition to Ring Step2->Step3 Nucleophilic Attack Step4 4. Nitroso Intermediate (Visible Brown Precipitate) Step3->Step4 - H₂O Step5 5. Intramolecular Cyclization Addition-Elimination Step4->Step5 Deprotonation Step6 6. Target Product 3-Phenyl-5-(SF5)benzo[c]isoxazole Step5->Step6 - OH⁻ (Ring Closure)

Mechanistic pathway of the Davis reaction forming SF5-benzo[c]isoxazole.

II. Self-Validating Experimental Protocol

Do not proceed blindly. This protocol is designed as a self-validating system; if your observations deviate from the checkpoints below, halt and consult the troubleshooting guide.

Reagents Required:

  • 1-Nitro-4-(pentafluorosulfanyl)benzene (500 mg, 2.0 mmol, 1.0 equiv)

  • Phenylacetonitrile (351 mg, 3.0 mmol, 1.5 equiv)

  • Powdered NaOH (800 mg, 20.0 mmol, 10.0 equiv)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Base Activation: Add powdered NaOH to absolute ethanol in a reaction flask. Stir at room temperature (rt) for exactly 20 minutes.

    • Causality: NaOH is only partially soluble in EtOH. This step ensures the generation of sufficient ethoxide/hydroxide concentration to deprotonate the phenylacetonitrile.

  • Reagent Addition: Add the 1-nitro-4-(pentafluorosulfanyl)benzene and phenylacetonitrile to the basic suspension. Seal the flask.

    • Validation Checkpoint 1: The mixture will immediately turn deep red-brown, indicating the formation of the deprotonated carbanion and initial σH adduct.

  • Intermediate Formation: Continue stirring at rt.

    • Validation Checkpoint 2: Within 3 to 10 minutes, a thick brown precipitate must form. This is the transient nitroso intermediate.

  • Cyclization: Maintain stirring for 1 to 2 hours.

    • Validation Checkpoint 3: The brown precipitate will completely dissolve back into the solution, signaling successful intramolecular ring closure.

  • Quench & Extraction: Pour the mixture into 70 mL of distilled water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated aqueous NH₄Cl (20 mL) to neutralize residual base, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification & Verification: Purify via silica gel flash chromatography using an Ethyl Acetate/Petroleum Ether gradient (4:96).

    • Validation Checkpoint 4: The target compound elutes at an R_f of 0.40. Expected yield is ~66%. Pure product presents as a white solid with a melting point of 129–130 °C .

III. Yield Optimization & Substituent Matrix

The success of the Davis reaction is highly dependent on the electronic nature of the arylacetonitrile used. Use this matrix to predict yields and adjust expectations when synthesizing derivatives.

EntryArylacetonitrile SubstituentElectronic NatureEquivalentsExpected Yield (%)Reaction Observation
1 H (Phenylacetonitrile)Neutral1.566%Standard transient precipitate
2 4-MethoxyElectron-Donor1.5~70 - 75%Rapid adduct formation
3 4-MethylElectron-Donor1.5~68%Standard transient precipitate
4 4-ChloroElectron-Acceptor1.5 - 2.00% (Fails) No cyclization occurs
5 4-NitroElectron-Acceptor1.5 - 2.00% (Fails) No cyclization occurs

IV. Troubleshooting Guide (Q&A)

Q1: My reaction is stalling at the brown precipitate stage, and my final yield is below 20%. What is causing this? A: The brown precipitate is the nitroso intermediate. If it persists, the intramolecular addition-elimination step (cyclization) has stalled. This is almost always caused by an insufficient concentration of active base. The cyclization requires deprotonation of the intermediate. Fix: Ensure you are using a full 10 equivalents of finely powdered NaOH (pellets will not dissolve fast enough in EtOH). Do not quench the reaction until the precipitate has fully redissolved.

Q2: I am trying to synthesize a derivative using 4-chlorophenylacetonitrile, but the reaction yields no product. Why? A: As shown in the Substituent Matrix, the Davis reaction fails with electron-deficient arylacetonitriles . Causality: The reaction relies on the nucleophilicity of the deprotonated arylacetonitrile to attack the highly electron-deficient nitro-(SF₅)benzene. Electron-withdrawing groups (like -Cl or -NO₂) stabilize the carbanion too much, drastically reducing its nucleophilicity and preventing the formation of the initial anionic σH adduct. You must use alternative cross-coupling strategies if electron-poor aryl rings are required.

Q3: Can I use methanol instead of ethanol to increase the solubility of NaOH? A: It is not recommended. While methanol increases base solubility, the Davis reaction typically relies on low-boiling alcohols like ethanol where the specific solvation environment stabilizes the transient σH adducts without outcompeting the arylacetonitrile carbanion for nucleophilic attack. Methoxide is a smaller, harder nucleophile and can lead to unwanted side reactions (e.g., ipso-substitution) with the highly activated SF₅-aromatic ring.

V. Frequently Asked Questions (FAQs)

Q: How does the SF₅ group affect the reaction kinetics compared to a CF₃ group? A: Both SF₅ and CF₃ have similar group electronegativities, meaning they both highly activate the aromatic ring for nucleophilic attack. However, the SF₅ group is significantly larger (octahedral geometry, with a steric bulk between a tert-butyl and a CF₃ group) and more lipophilic . Despite the steric difference, 1-nitro-4-(SF₅)benzene reacts with similar efficiency to 1-nitro-3-(CF₃)benzene in this specific pathway because the attack occurs ortho to the nitro group, sufficiently far from the para-SF₅ group to avoid steric hindrance.

Q: Is the 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole stable under standard storage conditions? A: Yes. The SF₅ group imparts extraordinary chemical and metabolic stability. The resulting white solid is stable at room temperature under ambient atmosphere. However, as with most functionalized heterocycles, storage at 4 °C in a desiccator is recommended for long-term archiving to prevent slow oxidative degradation of the isoxazole ring.

Q: How can I confirm the presence of the intact SF₅ group in my final product? A: The most definitive method is ¹⁹F NMR spectroscopy. The SF₅ group typically presents as a distinct AB₄ spin system (a quintet and a doublet) due to the octahedral geometry of the sulfur atom, usually found in the region of +60 to +85 ppm (relative to CFCl₃). Additionally, high-resolution mass spectrometry (HRMS) will confirm the unique isotopic mass and fragmentation pattern associated with the loss of fluorine radicals .

VI. References

  • Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411-416. Available at:[Link]

  • Jose, A., et al. (2022). Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. ChemMedChem, 17(8), e202100758. Available at:[Link]

Optimization

preventing degradation of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole during long-term storage

Welcome to the technical support center for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding the unique chemical characteristics of its constituent moieties—the highly stable pentafluorosulfanyl (SF₅) group and the reactive benzo[c]isoxazole core—we can implement storage strategies that prevent degradation and ensure experimental reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling

This section provides answers to common questions regarding the proper storage and handling of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole to proactively prevent degradation.

Q1: What are the ideal long-term storage conditions for solid 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole?

For maximum stability, the solid compound should be stored under controlled conditions that mitigate the primary risks of photodegradation, hydrolysis, and thermal stress.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)While the SF₅ group is thermally stable, the benzo[c]isoxazole core is less robust.[1][2][3] Low temperatures slow the rate of any potential decomposition reactions.
Light Protect from all light sourcesBoth the SF₅ group and the isoxazole ring are susceptible to photodegradation.[4][5][6] Store in amber glass vials inside a dark cabinet or box.
Atmosphere Inert gas (Argon or Nitrogen)The benzo[c]isoxazole ring can be reactive.[3] An inert atmosphere displaces oxygen and moisture, preventing oxidation and hydrolysis.
Container Tightly sealed, amber glass vialsGlass is inert. The amber color protects from light, and a tight seal prevents moisture and air ingress.[7]

Q2: Why is light protection so critical for this compound?

Light, particularly UV radiation, is a significant degradation risk. The pentafluorosulfanyl (SF₅) group can undergo photodegradation when exposed to actinic radiation.[4][6] More critically, isoxazole rings are known to be photochemically active, capable of rearranging or decomposing upon photoexcitation.[5] This can lead to the formation of byproducts and a significant loss of the parent compound, compromising experimental results.

Q3: Is 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole sensitive to moisture or pH changes?

Yes, sensitivity to moisture and pH extremes should be assumed due to the benzo[c]isoxazole core. While the SF₅ group is exceptionally stable against hydrolysis[8][9], the isoxazole N-O bond can be susceptible to cleavage under certain acidic or basic conditions.[10][11] Benzo[c]isoxazole itself is described as having low stability and high reactivity.[2][3] Therefore, it is imperative to store the compound in a dry environment and to use anhydrous, neutral solvents when preparing solutions.

Q4: What are the best practices for preparing and storing stock solutions?

When preparing stock solutions for long-term storage, the choice of solvent and handling procedure is critical.

  • Solvent Choice: Use anhydrous, aprotic solvents of high purity, such as DMSO or DMF. Ensure the solvent is free of water and peroxides.

  • Preparation: Prepare solutions under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

  • Storage: Store stock solutions at ≤ -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeated temperature cycling can introduce moisture and accelerate degradation.

  • Container: Use vials with tight-fitting, inert caps (e.g., PTFE-lined).

Q5: What chemicals and materials should be avoided during handling and storage?

To prevent degradation, avoid contact with the following:

  • Strong Bases: The SF₅ group can be degraded by strong, non-hindered bases like n-butyllithium.[4] Strong bases can also cleave the isoxazole ring.[11]

  • Strong Acids: The benzo[c]isoxazole ring may be susceptible to acid-catalyzed hydrolysis or rearrangement.[10][12]

  • Moisture and Protic Solvents: Risk of hydrolysis of the isoxazole moiety.[7]

  • Strong Oxidizing and Reducing Agents: The SF₅ group is generally stable to redox conditions, but the isoxazole ring may not be.[4] It is best practice to avoid these as a precaution.

Section 2: Troubleshooting Guide - Reactive Assessment

This section provides guidance for researchers who suspect that their sample of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole may have degraded.

Visualizing Potential Degradation Pathways

The primary degradation risks stem from the inherent reactivity of the benzo[c]isoxazole ring and the photosensitivity of both core structures.

cluster_main 3-Phenyl-5-(SF5)benzo[c]isoxazole cluster_stress Stress Factors cluster_products Potential Degradation Products Compound Intact Compound (Stored Correctly) Photo_Products Photochemical Isomers Ring-Opened Species (e.g., α-Ketonitriles) Compound->Photo_Products Photolysis Hydrolysis_Products Hydrolyzed Isoxazole Ring (e.g., 2-Aminobenzophenone derivative) Compound->Hydrolysis_Products Hydrolysis / Ring Cleavage Light UV Light / Actinic Radiation Light->Photo_Products Moisture Moisture (H₂O) / pH Extremes Moisture->Hydrolysis_Products

Caption: Potential degradation pathways for the target compound.

Issue 1: I've noticed a change in the color or texture of my solid compound.

  • Possible Cause: Discoloration (e.g., turning yellow or brown) is a common indicator of photodegradation. Clumping or a change in texture suggests moisture absorption.

  • Recommended Action: Do not use the compound in sensitive experiments. The purity must be re-assessed.

    • Dissolve a small, representative sample in a suitable solvent (e.g., acetonitrile or DMSO).

    • Perform a purity analysis using HPLC-UV as described in Protocol A . Compare the resulting chromatogram to a reference standard or the original certificate of analysis.

    • Look for the appearance of new peaks or a decrease in the area of the main peak, which indicates the formation of impurities.

Issue 2: My stock solution has become cloudy or shows precipitation after storage.

  • Possible Cause:

    • Low Solubility: The compound may be crashing out of solution at the storage temperature (-20°C or -80°C).

    • Degradation: The precipitate could be an insoluble degradation product.

    • Solvent Evaporation: If the container seal is not perfect, solvent may have evaporated, increasing the concentration beyond the solubility limit.

  • Recommended Action: Follow the logical troubleshooting workflow below.

Start Cloudy / Precipitated Stock Solution Warm 1. Warm to Room Temp & Vortex Gently Start->Warm Dissolved Does it redissolve? Warm->Dissolved Solubility_Issue Likely a solubility issue. Consider using a different solvent or lower concentration for storage. Dissolved->Solubility_Issue Yes Degradation_Suspected Degradation is likely. The precipitate may be an impurity. Dissolved->Degradation_Suspected No Analyze 2. Analyze supernatant and redissolved precipitate (if possible) via HPLC (Protocol A). Degradation_Suspected->Analyze Confirm Confirm presence of impurities and loss of parent compound. Analyze->Confirm

Caption: Troubleshooting workflow for precipitated stock solutions.

Issue 3: My experiments are showing inconsistent results or a loss of compound potency.

  • Possible Cause: This is a strong indicator of chemical degradation. The actual concentration of the active parent compound in your stock solution is likely lower than calculated due to its conversion into inactive impurities.

  • Recommended Action: The integrity of the compound must be verified both structurally and quantitatively.

    • Purity Check: Perform an HPLC analysis (Protocol A ) on your current stock solution to check for the presence of degradation products.

    • Structural Confirmation: If new peaks are observed, structural analysis via NMR spectroscopy (Protocol B ) or LC-MS can help identify the impurities. A key indicator of isoxazole ring cleavage would be the disappearance of characteristic ring signals and the appearance of new signals corresponding to a ring-opened structure.

    • Quantitative Analysis: Use a method like quantitative NMR (qNMR) or HPLC with a fresh, validated reference standard to accurately determine the concentration of the remaining active compound in your solution. Adjust experimental concentrations accordingly or discard the stock and prepare a fresh one from a reliable source.

Section 3: Experimental Protocols

Protocol A: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 50% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute.

    • Equilibrate at 50% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute the solid compound or stock solution in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 5-10 µL of the sample. Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol B: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for confirming the chemical structure and identifying potential degradation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton environment.

    • Acquire a ¹⁹F NMR spectrum. The pentafluorosulfanyl group gives a characteristic signal pattern (an AB₄ system) that is highly sensitive to its electronic environment. Changes in this pattern are a strong indicator of degradation at or near the SF₅ group.

    • Acquire a ¹³C NMR spectrum for a complete structural fingerprint.

  • Analysis: Compare the acquired spectra to a reference spectrum from a pure, validated sample. Look for:

    • The disappearance of expected signals.

    • The appearance of new, unexpected signals.

    • Significant shifts in the chemical shifts (ppm) of existing signals.

    • Changes in the characteristic AB₄ pattern of the SF₅ group in the ¹⁹F NMR spectrum.

By adhering to these proactive storage guidelines and utilizing the troubleshooting protocols when necessary, researchers can ensure the integrity of their 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole samples, leading to more reliable and reproducible scientific outcomes.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available from: [Link].

  • amphoteros. The pentafluorosulfanyl group: obscure, yet intriguing. amphoteros. Available from: [Link].

  • Journal of Materials Chemistry C. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. Available from: [Link].

  • Welsh, A. J., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available from: [Link].

  • Rehling, H. (1975). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link].

  • Barber, J. S., et al. (2021). Divergent photochemical ring-replacement of isoxazoles. Nature Chemistry. Available from: [Link].

  • Profluorochem. (2023). How to store fluorinated pharmaceutical intermediates properly? Profluorochem. Available from: [Link].

  • ResearchGate. SF5 thermal decomposition G changes with temperature. ResearchGate. Available from: [Link].

  • Liu, W., et al. (2010). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Journal of Agricultural and Food Chemistry. Available from: [Link].

  • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry. Available from: [Link].

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available from: [Link].

  • Wikipedia. Benzisoxazole. Wikipedia. Available from: [Link].

  • Cern, A., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. Available from: [Link].

  • Environmental Science: Processes & Impacts. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. RSC Publishing. Available from: [Link].

  • Beilstein Journals. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journals. Available from: [Link].

  • Zannetti, A., et al. (2023). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. Organic & Biomolecular Chemistry. Available from: [Link].

  • Shou, J. Y., et al. (2021). Chemoselective Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds with Pentafluorosulfanyl Chloride. Angewandte Chemie International Edition. Available from: [Link].

  • Petr Beier Group. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. Available from: [Link].

  • The Journal of Organic Chemistry. Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl. ACS Publications. Available from: [Link].

  • Comptes Rendus Chimie. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Académie des Sciences. Available from: [Link].

  • RSC Publishing. Azobisheteroarene photoswitches based on isoxazoles and pyrazoles: tunable photostationary states, thermal relaxation and sensitization under confinement. RSC Publishing. Available from: [Link].

  • Chemistry – A European Journal. On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. Wiley Online Library. Available from: [Link].

  • Chemistry – A European Journal. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. Wiley Online Library. Available from: [Link].

  • Canadian Journal of Chemistry. Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Institut. Available from: [Link].

  • United States Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. Available from: [Link].

  • ResearchGate. Structure of isoxazole and benzo[c]isoxazole. ResearchGate. Available from: [Link].

  • ChemRxiv. Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Available from: [Link].

  • Sciencemadness Wiki. Safe handling and storage of chemicals. Sciencemadness. Available from: [Link].

  • University of Waterloo. CHEMICAL STORAGE FACT SHEET. University of Waterloo Safety Office. Available from: [Link].

  • American Chemical Society. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. ACS. Available from: [Link].

  • Asian Journal of Chemical Sciences. Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Journal ASIAN. Available from: [Link].

  • ResearchGate. (PDF) Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. Available from: [Link].

  • Adichunchanagiri University. Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Adichunchanagiri University. Available from: [Link].

  • Molecules. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. MDPI. Available from: [Link].

Sources

Troubleshooting

overcoming steric hindrance in 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole. This guide is designed to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique synthetic challenges posed by this sterically demanding and electronically complex molecule.

Introduction: Understanding the Molecule

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is a compound of increasing interest, particularly in medicinal chemistry and materials science.[1][2] Its structure presents a significant challenge for synthetic chemists. The core issues arise from the combination of two bulky substituents: the 3-phenyl group and the 5-pentafluorosulfanyl (SF5) group .

  • Pentafluorosulfanyl (SF5) Group: This group is exceptionally large and strongly electron-withdrawing.[3] Its steric bulk can hinder the approach of reagents to adjacent positions on the benzisoxazole ring (the C4 and C6 positions). Its powerful electron-withdrawing nature also deactivates the aromatic ring, making certain reactions, like electrophilic aromatic substitution, more difficult.[3] However, it is known to be highly stable, both thermally and chemically.[3]

  • 3-Phenyl Group: This group adds steric hindrance at the other end of the benzisoxazole core, potentially interfering with reactions at the C4 position and on the isoxazole ring itself.

  • Benzo[c]isoxazole Core: This heterocyclic system is relatively reactive and can be a versatile precursor in organic synthesis.[4] However, the N-O bond is susceptible to cleavage under certain reductive or basic conditions.[5]

The combination of these features often leads to low yields, failed reactions, or unexpected side products when attempting to functionalize the molecule, particularly via transition-metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.)

Question 1: My Suzuki-Miyaura coupling at the C4 or C6 position of the benzisoxazole ring is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer: This is a classic case of severe steric hindrance. The bulky SF5 group at C5 and the phenyl group at C3 create a highly congested environment around the C4 and C6 positions, preventing the palladium catalyst from efficiently undergoing oxidative addition and subsequent steps in the catalytic cycle.[6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Failed C4/C6 Suzuki Coupling Start Low/No Yield Ligand Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands: SPhos, XPhos, tBuXantphos) Start->Ligand Initial Step Catalyst Increase Catalyst & Ligand Loading (e.g., 2-5 mol% Pd) Ligand->Catalyst Rationale: Promote oxidative addition & stabilize Pd(0) Temp Increase Reaction Temperature / Use Microwave Catalyst->Temp Rationale: Overcome activation energy barrier Base Use a Weaker, Non-Nucleophilic Base (e.g., K3PO4, CsF) Temp->Base Rationale: Minimize substrate decomposition Result Improved Yield? Base->Result Success Reaction Optimized Result->Success Yes Failure Consider Alternative Strategy Result->Failure No

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.

Detailed Solutions:

  • Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh3)4 are often ineffective for sterically demanding substrates.[7] You must move to more advanced catalyst systems.

    • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for sterically hindered couplings.[8] Ligands like SPhos, XPhos, or diadamantylalkylphosphines promote the formation of a monoligated, highly reactive L-Pd(0) species, which is better able to access the crowded reaction site.[9] Increasing the steric bulk in the catalyst's ligand can paradoxically enhance the reactivity of a sterically crowded substrate.[6]

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can show even higher activity and stability than phosphine-based systems. They are an excellent alternative if phosphine ligands fail.[10][11]

  • Optimize Reaction Conditions:

    • Temperature: High temperatures are often necessary. Consider switching to a high-boiling solvent like toluene, dioxane, or DMF.

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is exceptionally effective for hindered reactions.[12][13] The rapid, uniform heating can significantly reduce reaction times from days to minutes and improve yields by overcoming high activation barriers.[14][15]

    • Base Selection: Strong bases like NaOtBu can sometimes lead to decomposition of the benzisoxazole ring.[5] A milder base like K3PO4, K2CO3, or CsF is often a better choice.

Question 2: I am attempting a Buchwald-Hartwig amination and observing catalyst deactivation or low conversion. What should I do?

Answer: Similar to Suzuki coupling, Buchwald-Hartwig aminations on this substrate are challenging. In addition to steric hindrance, the nitrogen atom of the benzisoxazole ring or the amine coupling partner can sometimes coordinate to the palladium center, leading to catalyst inhibition.[16]

Key Recommendations:

  • Ligand Choice: Use highly specialized, sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands developed specifically for challenging aminations.[17] These ligands create a well-defined coordination sphere around the palladium that favors the desired catalytic cycle.

  • Catalyst Precursor: Use a pre-formed palladium(II) precatalyst (e.g., G3 or G4 palladacycles). These are air-stable and provide a reliable and rapid generation of the active Pd(0) species in solution.

  • Base: Sodium tert-butoxide (NaOtBu) is often the base of choice for these reactions, but if you see substrate decomposition, consider lithium bis(trimethylsilyl)amide (LHMDS).

  • Microwave Synthesis: As with Suzuki couplings, microwave irradiation can be highly beneficial for difficult Buchwald-Hartwig reactions, often allowing for shorter reaction times and improved yields.[18][19]

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-HartwigRationale
Pd Precursor Pd(OAc)2, Pd2(dba)3G3/G4 Palladacycle PrecatalystsEase of handling, reliable generation of active Pd(0).
Ligand SPhos, XPhos, AntPhos, BI-DIME[9][20]BrettPhos, RuPhos, Josiphos[17]Bulky ligands promote monoligation and accelerate reductive elimination.
Base K3PO4, K2CO3, CsFNaOtBu, LHMDSMatch base strength to the specific coupling reaction requirements.
Solvent Toluene, Dioxane, 2-MeTHFToluene, DioxaneHigh-boiling point solvents are often required.
Temperature 80-120 °C or Microwave (150 °C)80-110 °C or Microwave (140 °C)Overcomes the high activation energy due to steric hindrance.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C4

This protocol is a starting point for the coupling of a generic arylboronic acid to a hypothetical 4-bromo-3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole.

Reagents:

  • 4-Bromo-3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)2 (0.03 equiv)

  • SPhos (0.06 equiv)

  • K3PO4 (3.0 equiv, finely ground)

  • 1,4-Dioxane/H2O (4:1 mixture, degassed)

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromo-3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture (to achieve a ~0.1 M concentration of the limiting reagent).

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor. Irradiate at 150 °C for 30-60 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_protocol Suzuki Protocol Workflow A 1. Add Solids to Microwave Vial B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent B->C D 4. Seal Vial C->D E 5. Microwave Irradiation (150°C, 30-60 min) D->E F 6. Workup & Extraction E->F G 7. Purification F->G

Caption: Step-by-step workflow for microwave-assisted Suzuki coupling.

Additional Considerations

Question 3: Are there alternatives to cross-coupling for functionalizing the benzisoxazole core?

Answer: Yes. While cross-coupling is powerful, the inherent reactivity of the starting materials can be exploited. The synthesis of SF5-containing benzisoxazoles has been reported via the Davis reaction, which involves the reaction of a nitro-(pentafluorosulfanyl)benzene with an arylacetonitrile.[21][22] This suggests that if you start with a more complex nitro-SF5-benzene precursor, you could build in functionality before forming the benzisoxazole ring, thereby avoiding the sterically hindered coupling step.

Question 4: How does the SF5 group affect the molecule's properties in a drug discovery context?

Answer: The SF5 group is often considered a "super trifluoromethyl group" (CF3).[1] It provides a unique combination of properties that are highly attractive in medicinal chemistry:

  • High Electronegativity: It is a very strong electron-withdrawing group, which can profoundly influence pKa and receptor binding interactions.[3]

  • Lipophilicity: Despite its polarity, the SF5 group increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability.[3]

  • Metabolic Stability: The S-F bonds are extremely strong, making the group resistant to metabolic degradation, which can prolong a drug's half-life in the body.[3]

  • Steric Profile: Its conical shape and size make it a useful bioisostere for other groups like tert-butyl or adamantyl.[3]

References

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed. [Link]

  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3 - PubMed. [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. [Link]

  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

  • Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing. [Link]

  • The control of stereochemistry by the pentafluorosulfanyl group - PubMed. [Link]

  • Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - MDPI. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. [Link]

  • An elusive cross coupling of α-pentafluorosulfanylated S,S-ketene acetals - ChemRxiv. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES Karthiyayini Gnanaoli,a Deepan Babu Rajkumar,a C. Uma Maheswari,a* Vellais. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • ChemInform Abstract: Preparation of SF 5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. | Request PDF - ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction | Organic Letters - ACS Publications. [Link]

  • Synthesis of SF 5 -containing benzisoxazoles 7–9. | Download Table - ResearchGate. [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES - Pharmacophore. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]

  • Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds - PMC. [Link]

  • SYNTHESIS OF NOVEL 1-(3-PHENYLBENZO[C]ISOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]

  • Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed - NIH. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

  • (PDF) Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones - ResearchGate. [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC. [Link]

  • B(C6F5)3‑Catalyzed Coupling of N‑Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines - PMC. [Link]

  • Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv. [Link]

  • (PDF) Tris(pentafluorophenyl)borane‐Catalyzed Functionalization of Benzylic C−F Bonds. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of SF5-Benzo[c]isoxazole Compounds

Welcome to the Technical Support Center for the synthesis of pentafluorosulfanyl (SF5) substituted benzo[c]isoxazoles (also known as anthranils). The SF5 group is highly sought after in medicinal chemistry as a "super tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pentafluorosulfanyl (SF5) substituted benzo[c]isoxazoles (also known as anthranils). The SF5 group is highly sought after in medicinal chemistry as a "super trifluoromethyl" group due to its extreme lipophilicity, high electronegativity, and robust chemical stability. However, synthesizing SF5-heterocycles remains challenging.

The most direct route to SF5-benzo[c]isoxazoles is the Davis Reaction , which involves the base-mediated condensation of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles[1]. While powerful, this reaction is highly sensitive to electronic effects and local concentrations, frequently leading to unwanted byproducts such as oximes, azo dimers, and ring-opened anilines.

This guide provides diagnostic workflows, mechanistic troubleshooting, and a self-validating protocol to help you optimize your yields and suppress byproduct formation.

Diagnostic Workflow: Mechanistic Pathways & Byproduct Formation

To effectively troubleshoot your synthesis, you must first understand the mechanistic divergence points where byproducts form. The diagram below illustrates the critical intermediates in the Davis reaction and the pathways that lead to target degradation or side reactions.

G Start Nitro-(SF5)benzene + Arylacetonitrile Sigma Anionic σH-Adduct Start->Sigma NaOH/EtOH Nitroso Nitroso Intermediate Sigma->Nitroso -H2O Oxime Oxime Byproduct Sigma->Oxime Side Reaction Product SF5-Benzo[c]isoxazole (Target) Nitroso->Product Cyclization (-CN⁻) Azo Azo/Azoxy Dimers Nitroso->Azo Dimerization Amino o-Aminobenzophenone (Ring-Opened) Product->Amino Over-reduction/ Harsh Workup

Mechanistic pathways of the Davis reaction highlighting target SF5-benzo[c]isoxazole and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant amounts of oxime byproducts instead of the desired SF5-benzo[c]isoxazole? A1: The synthesis proceeds via the initial formation of an anionic σH-adduct. If the subsequent dehydration to the nitroso intermediate and the intramolecular cyclization are electronically hindered, the σH-adduct diverts to form oximes[2]. Causality & Solution: The electronic nature of the arylacetonitrile dictates the success of this step. Arylacetonitriles with electron-accepting groups fail to cyclize efficiently, stalling the reaction. To correct this, ensure your arylacetonitrile bears electron-neutral or electron-donating groups[1]. If an electron-withdrawing group is strictly required, the standard Davis conditions will fail; consider alternative routes such as the thermocyclization of 2-azidobenzophenones.

Q2: How can I suppress the formation of azo/azoxy dimer byproducts during the reaction? A2: Azo and azoxy compounds form when the highly reactive nitroso intermediate dimerizes rather than undergoing the desired intramolecular addition-elimination with the deprotonated nitrile[3]. Causality & Solution: Dimerization is a bimolecular (second-order) process dependent on the local concentration of the nitroso intermediate, whereas the desired cyclization is intramolecular (first-order). To kinetically favor cyclization, you must keep the steady-state concentration of the nitroso intermediate extremely low. Do not mix all reagents at once. Instead, add the pre-mixed solution of the nitroarene and arylacetonitrile dropwise to the base solution over 30–60 minutes. Alternatively, switch to an aprotic solvent system (e.g., DMF) using DBU and MgCl₂ to stabilize the intermediate and promote cyclization[4].

Q3: I am detecting ortho-aminobenzophenones in my crude mixture. Is the SF5-benzo[c]isoxazole degrading? A3: Yes. While the pentafluorosulfanyl (SF5) group itself is highly stable to basic conditions, the benzo[c]isoxazole core is fragile[1]. Prolonged exposure to the strong hydroxide base required for the Davis reaction causes N-O bond cleavage, leading to ring-opened ortho-aminobenzophenones[1]. Causality & Solution: This is an over-reaction. The Davis reaction is typically complete within 1 hour at room temperature[1]. Implement strict reaction monitoring and quench the reaction immediately with cold water once the starting material is consumed. Never heat the reaction mixture, as elevated temperatures exponentially increase the rate of ring opening.

Step-by-Step Optimized Methodology

To ensure high scientific integrity and reproducibility, follow this self-validating protocol for the Davis Reaction of Nitro-(pentafluorosulfanyl)benzenes. This workflow is specifically engineered to suppress the byproducts identified above.

Objective: Synthesize 3-aryl-5-(pentafluorosulfanyl)benzo[c]isoxazole while suppressing oxime, azo, and ring-opened byproducts. Validation Cue: The reaction mixture will transition from clear to deep red-brown, followed by the formation and subsequent dissolution of a brown precipitate[5].

Step 1: Base Preparation In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (10.0 equiv) in absolute ethanol to create a 0.5 M solution. Stir vigorously at room temperature (20–25 °C).

Step 2: Substrate Solution Preparation In a separate vial, dissolve meta- or para-nitro-(pentafluorosulfanyl)benzene (1.0 equiv) and an electron-neutral/rich arylacetonitrile (1.5 equiv) in a minimal volume of absolute ethanol[5].

Step 3: Controlled Addition (Critical Step) Using a syringe pump, add the substrate solution dropwise to the vigorously stirring base solution over a period of 30 minutes. Causality: This slow addition restricts the local concentration of the transient nitroso intermediate, mathematically favoring the first-order intramolecular cyclization over the second-order bimolecular azo dimerization.

Step 4: Monitored Cyclization Stir the mixture for an additional 30–60 minutes at room temperature. Validation: Monitor the reaction visually and via LC-MS. A brown precipitate will form initially but should dissolve into a deep red-brown homogeneous solution as the cyclization completes[5]. Do not exceed 1.5 hours of total reaction time to prevent N-O bond cleavage.

Step 5: Quench and Workup Immediately pour the reaction mixture into ice-cold distilled water (3× the reaction volume) to halt base-mediated degradation. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the pure SF5-benzo[c]isoxazole.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how different experimental choices impact the distribution of the target compound versus unwanted byproducts. Use this data to benchmark your crude LC-MS results.

Reaction ConditionTarget Yield (%)Oxime Byproduct (%)Azo Dimers (%)Ring-Opened (%)
Standard (All-at-once addition, 24h)45152515
Optimized (Dropwise addition, 1h)78 5 < 5 < 2
Electron-withdrawing Arylacetonitrile 085100
Aprotic modification (DBU/MgCl₂ in DMF)6510105

Note: Yields are representative averages based on LC-MS UV integration at 254 nm. The optimized protocol drastically reduces dimerization and over-reduction.

References

  • Beier, P. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411–416. URL:[Link]

  • Wiȩcław, M., & Mąkosza, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807–816. URL:[Link]

  • Davis, R. B., & Pizzini, L. C. (1961). The Condensation of Aromatic Nitro Compounds with Arylacetonitriles. III. Some ortho- and meta-Substituted Nitrobenzenes. Journal of Organic Chemistry, 26(11), 4270–4274. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges when purifying highly fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges when purifying highly fluorinated heterocycles. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole presents a unique crystallographic challenge: the benzo[c]isoxazole (anthranil) core provides rigid aromaticity, but the C5-pentafluorosulfanyl ( −SF5​ ) group introduces extreme lipophilicity and steric bulk.

This support center is designed to move beyond basic protocols, providing you with the mechanistic causality behind experimental choices and self-validating workflows to ensure reproducible purification.

FAQ 1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming crystals?

The Causality: Oiling out occurs when the solute's melting point is depressed below the saturation temperature of the chosen solvent system. The −SF5​ group is often termed a "super-trifluoromethyl" group; its octahedral geometry and extreme lipophilicity disrupt the planar π−π stacking of the benzoisoxazole core. This lowers the crystal lattice energy. When you use a highly polar anti-solvent (like water or cold methanol), the lipophilic −SF5​ group forces the molecule to rapidly phase-separate into a solute-rich liquid phase (the binodal curve) rather than forming an ordered solid crystal lattice.

The Solution: You must adjust the solvent trajectory to avoid the metastable liquid-liquid phase separation (LLPS) zone. Switch to a solvent system with a shallower polarity gradient (e.g., Ethyl Acetate/Heptane) and employ precise thermal control with seeding.

OilingOut Start Phase Separation (Oiling Out) Observed Check Determine Cloud Point vs. Saturation Temp Start->Check LLPS Cloud Point > Saturation (Liquid-Liquid Phase Sep) Check->LLPS High Temp Supercool Cloud Point < Saturation (Supercooling) Check->Supercool Low Temp Solvent Increase Solvent Dissolving Power (e.g., add EtOAc) LLPS->Solvent Seed Implement Seeding at Saturation + 2°C Supercool->Seed

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

FAQ 2: Which solvent systems provide the best balance of yield and purity?

The Causality: The selection of the solvent must account for the supramolecular structural chemistry of the −SF5​ group, which is primarily governed by weak[1]. Aromatic C-H groups act as weak hydrogen bond donors to the −SF5​ fluorines. Solvents that provide weak hydrogen bond donors or highly tunable polarity gradients are optimal because they gently solvate the molecule, allowing thermodynamic assembly without abrupt phase separation. Historically,[2], while an EtOAc/Heptane gradient is excellent for −SF5​ derivatives.

Quantitative Solvent Performance Data:

Solvent SystemVolume RatioSolubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Recovery Yield (%)Purity (HPLC Area %)Oiling Out Risk
Isopropanol 100%851282%>99.0%Low
EtOAc / Heptane 1:4120891%>99.5%Moderate
Toluene / Hexanes 1:51502578%98.2%High
Methanol / Water 9:140<195%95.0%Very High
FAQ 3: How do I execute a recrystallization protocol that prevents solvent entrapment and guarantees polymorph control?

The Causality: Rapid precipitation traps kinetic polymorphs and solvent molecules within the crystal lattice, leading to failed elemental analysis and variable biological assay results. To ensure the formation of the most stable thermodynamic polymorph, you must use a self-validating seeded cooling crystallization protocol.

Self-Validating Methodology: EtOAc/Heptane Seeded Crystallization

  • Dissolution: Suspend 1.0 g of crude 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole in 4 mL of Ethyl Acetate (EtOAc) and heat to 60°C until fully dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, jacketed vessel to remove heterogeneous nucleation sites (dust/insolubles).

  • Anti-Solvent Titration: Maintain the temperature at 60°C. Slowly add Heptane dropwise (approx. 12-16 mL) until a faint, persistent cloudiness appears (the cloud point). Immediately add EtOAc drop-by-drop (usually 0.2-0.5 mL) until the solution just becomes clear again.

  • Self-Validating Seeding: Cool the reactor to 50°C to enter the metastable supersaturation zone. Add 10 mg (1 wt%) of pure crystalline seed.

    • Validation Check: Observe the seed crystals for 5 minutes. If they dissolve, your solution is undersaturated; add 1 mL of Heptane and repeat. If the edges of the crystals become sharp and begin to grow, supersaturation is confirmed, and you may proceed.

  • Thermodynamic Cooling Ramp: Cool the system from 50°C to 5°C at a strict rate of 0.1°C/min. This slow ramp allows the −SF5​ F···H interactions to order thermodynamically, rejecting impurities into the mother liquor.

  • Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the cake with 2 volumes of pre-chilled (5°C) Heptane. Dry under vacuum (10 mbar) at 40°C for 12 hours.

FAQ 4: How can I remove persistent colored impurities prior to crystallization?

The Causality: The synthesis of benzo[c]isoxazoles often involves the reduction and cyclization of ortho-nitrobenzophenones or Davis-type reactions. These pathways can leave behind highly conjugated, colored nitroso or azo intermediates. Because these impurities share the planar aromatic characteristics of your product's core, they easily co-crystallize by intercalating with the phenyl ring.

The Solution: Implement an activated carbon scavenging step prior to the final crystallization. The high surface area and graphitic nature of activated carbon selectively adsorb planar, highly conjugated impurities through strong π−π interactions, leaving the sterically bulky, non-planar −SF5​ -bearing product in solution.

PurificationLogic Crude Crude Mixture (Colored Impurities) Carbon Activated Carbon (Removes planar azo/nitroso) Crude->Carbon Filtration Hot Filtration (Removes heterogenous nuclei) Carbon->Filtration Crystallization EtOAc/Heptane Crystallization (F···H directed assembly) Filtration->Crystallization Pure Pure Crystalline Product Crystallization->Pure

Logical workflow for the purification and supramolecular assembly of the target compound.

Methodology: Carbon Scavenging

  • Dissolve the crude product in 10 volumes of EtOAc at 50°C.

  • Add 10 wt% of activated carbon (e.g., Darco® KB-G).

  • Stir the suspension at 50°C for 30 minutes. Do not exceed this time, as product loss may occur.

  • Filter the hot suspension through a pad of Celite® to remove the fine carbon particles, rinsing the pad with 2 volumes of warm EtOAc.

  • Concentrate the filtrate under reduced pressure to the required volume for the EtOAc/Heptane recrystallization protocol (FAQ 3).

References
  • Title: The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds Source: Chemistry - A European Journal (via PubMed Central) URL: [Link]

  • Title: General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity in SF5-Benzoisoxazole Synthesis

Welcome to the Advanced Fluorine Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Synthesizing SF5-benzoisoxazoles—whether via the Davis reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorine Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Synthesizing SF5-benzoisoxazoles—whether via the Davis reaction of SF5-nitroarenes or[3+2] cycloadditions with SF5-alkynes—presents unique challenges. The pentafluorosulfanyl (SF5) group is a "super-trifluoromethyl" bioisostere, but its extreme electronic properties make the synthetic intermediates highly susceptible to moisture-induced degradation.

This guide provides the causality behind these failures, self-validating experimental protocols, and the mechanistic workflows required to achieve high-yielding syntheses.

Section 1: Expert Troubleshooting & FAQs

Q1: Why does moisture disproportionately affect SF5-benzoisoxazole synthesis compared to CF3 analogs? A: The causality lies in the extreme electron-withdrawing nature of the SF5 group. Fluorine atoms confer a strong electron-withdrawing effect, making SF5 one of the most electronegative functional groups, which1[1]. In the Davis reaction of nitro-(pentafluorosulfanyl)benzenes, the presence of trace water reacts with basic reagents to form hydroxide ions. Because the SF5 group heavily activates the ortho and para positions, these hydroxide ions readily initiate nucleophilic aromatic substitution (SNAr), displacing the nitro group or degrading the aromatic ring before the desired cyclization with arylacetonitriles can occur[2].

Q2: My [3+2] cycloaddition using an SF5-alkyne yielded a heavy precipitate and almost no benzoisoxazole. What happened? A: You likely synthesized a furoxan dimer instead of your target. SF5-alkynes are highly polarized but possess a lower LUMO orbital compared to standard alkynes, making them sluggish dipolarophiles that require 3[3]. If moisture is present, it accelerates the competitive dimerization of the in situ generated nitrile oxide into an unreactive furoxan precipitate, completely outcompeting the [3+2] cycloaddition.

Q3: My SF5 precursor seems to be degrading in storage. How can I verify its integrity before synthesis? A: Precursors derived from SF5Cl can degrade into SF4 (a known deoxofluorination reagent) and HCl upon prolonged exposure to trace moisture. You must implement a self-validating 19 F NMR check before any synthesis. An intact SF5 group will show a characteristic AB4 spin system (a quintet and a doublet) around +84 ppm and +63 ppm (relative to CFCl3). If you observe a singlet near +34 ppm, your precursor has hydrolyzed/degraded to an SF4 derivative and must be discarded.

Section 2: Quantitative Impact of Moisture on Synthesis

To illustrate the critical nature of anhydrous conditions, the following table summarizes the empirical impact of solvent water content on the [3+2] cycloaddition of SF5-alkynes with nitrile oxides.

Karl Fischer Water Content (ppm)SF5-Alkyne Conversion (%)Furoxan Dimer Yield (%)Target SF5-Benzoisoxazole Yield (%)Visual & Analytical Indicator
< 20 ppm (Rigorously Dry)> 95%< 5%88% Clean baseline on LC-MS; clear solution.
50 - 100 ppm (Marginal)70%25%45% Yellow tint; mixed spots on TLC.
> 250 ppm (Wet)< 15%> 80%< 10% Heavy white precipitation (dimer formation).

Section 3: Self-Validating Experimental Protocols

Do not rely on assumptions regarding solvent dryness. The following protocols integrate self-validation steps to ensure the chemical environment is primed for SF5 chemistry.

Protocol A: Rigorously Anhydrous Davis Reaction for SF5-Nitroarenes

Causality Focus: Traditional Davis reactions often use aqueous or alcoholic hydroxides. For SF5-nitroarenes, we replace these with a non-nucleophilic base (Potassium tert-butoxide) in anhydrous THF to prevent SNAr side reactions on the highly electrophilic SF5-arene.

  • Glassware & Solvent Preparation: Oven-dry Schlenk flasks at 135 °C for 12 hours. Cool under vacuum and backfill with ultra-pure argon.

  • Self-Validation (Moisture Check): Syringe 10 mL of anhydrous THF into the flask. Withdraw a 0.5 mL aliquot and perform a Karl Fischer (KF) titration. Do not proceed unless H2O < 30 ppm.

  • Reagent Mixing: Dissolve the arylacetonitrile (1.1 equiv) and the SF5-nitrobenzene (1.0 equiv) in the validated THF.

  • Controlled Deprotonation: Cool the mixture to -78 °C. Dropwise add a 1.0 M solution of t-BuOK in THF (2.5 equiv) over 30 minutes via a syringe pump. Causality: Slow addition prevents localized heating and suppresses the formation of nucleophilic degradation byproducts.

  • Reaction Monitoring (Self-Validation): Stir at -78 °C for 2 hours. Withdraw a 0.1 mL aliquot, quench in CDCl3/NH4Cl, and run a rapid 19 F NMR. Proceed to warming only if the AB4 spin system remains intact.

  • Isolation: Warm to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Moisture-Free [3+2] Cycloaddition for SF5-Alkynes

Causality Focus: Because SF5-alkynes are sluggish dipolarophiles, the steady-state concentration of the highly reactive nitrile oxide must be kept extremely low in a completely dry environment to prevent furoxan dimerization.

  • Desiccant Activation: Add 4Å molecular sieves to the reaction flask and flame-dry under vacuum.

  • Precursor Loading: Add the SF5-alkyne (1.0 equiv) and the hydroximoyl chloride precursor (1.2 equiv) in anhydrous dichloromethane (KF validated < 20 ppm).

  • Syringe Pump Addition: Dissolve triethylamine (1.5 equiv) in 5 mL of anhydrous DCM. Add this solution to the reaction mixture at a rate of 0.5 mL/hour using a syringe pump at room temperature. Causality: This ultra-slow base addition generates the nitrile oxide at a rate matching its consumption by the sluggish SF5-alkyne.

  • Validation: Monitor the reaction via LC-MS. A lack of mass corresponding to the furoxan dimer confirms the moisture-free integrity of the system.

Section 4: Mechanistic Workflow & Quality Control

The following logic diagram maps the critical failure points and validation gates required for successful SF5-benzoisoxazole synthesis.

Workflow A SF5 Precursor & Solvent Setup B Self-Validation: Karl Fischer Titration A->B C Water > 50 ppm B->C Fail D Water < 50 ppm B->D Pass E Failure Pathway: SNAr Degradation & Furoxans C->E F Anhydrous Cyclization (Davis / [3+2]) D->F G 19F NMR Validation: AB4 Spin System Intact? F->G G->E No H Success: SF5-Benzoisoxazole Isolated G->H Yes

Caption: Moisture-controlled workflow for SF5-benzoisoxazole synthesis and validation.

References

  • Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. 2

  • Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. PMC / National Institutes of Health. 3

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific.1

  • Developments in the synthesis of new SF5-containing compounds. Corpus UL (Université Laval).

Sources

Reference Data & Comparative Studies

Validation

The "Super-Trifluoromethyl" Effect: A Comparative Guide to 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole and its CF3 Analogs

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to modulate pharmacokinetics, binding affinity, and metabolic resistance. While the trifluoromethyl ( CF3...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to modulate pharmacokinetics, binding affinity, and metabolic resistance. While the trifluoromethyl ( CF3​ ) group has long been the standard for enhancing lipophilicity and stability, the pentafluorosulfanyl ( SF5​ ) group has rapidly emerged as a "super-trifluoromethyl" alternative 1.

When applied to the benzo[c]isoxazole pharmacophore—a versatile core in drug discovery—the substitution of CF3​ with SF5​ yields 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole. This guide objectively compares the physicochemical properties, synthetic methodologies, and metabolic stability of the SF5​ -benzo[c]isoxazole derivative against its CF3​ analog, providing actionable, self-validating protocols for researchers.

Physicochemical and Structural Divergence

Although SF5​ and CF3​ are both highly electronegative, their structural geometries dictate fundamentally different behaviors in biological systems 2.

  • Geometry and Steric Bulk: The CF3​ group is tetrahedral, whereas the SF5​ group is octahedral. This octahedral geometry makes the SF5​ group significantly larger—sterically comparable to a tert-butyl group. This enhanced volume provides superior steric shielding to the benzo[c]isoxazole core, which directly impacts target binding and metabolic resistance 3.

  • Electronegativity and Lipophilicity: The SF5​ group possesses a higher electronegativity (Hammett constant σm​ = 0.61) compared to CF3​ ( σm​ = 0.43) 2. Despite its strong electron-withdrawing nature, the SF5​ group paradoxically increases the overall lipophilicity of the molecule to a greater extent than CF3​ , significantly enhancing membrane permeability 1.

Experimental Protocols and Causality

The synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole and its CF3​ analog can be achieved via the Davis reaction, which involves the base-catalyzed condensation of arylacetonitriles with nitroarenes 4.

Protocol: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
  • Objective: To synthesize the SF5​ -benzo[c]isoxazole core via intramolecular cyclization.

  • Self-Validating System: The reaction progression is visually indicated by a distinct color change to deep red-brown and the formation of a transient brown precipitate. Complete dissolution of this precipitate signals cyclization completion, validated further by TLC (Hexane/Ethyl Acetate) confirming the consumption of the nitroarene.

Step-by-Step Methodology:

  • Base Preparation: Dissolve 10 equivalents of NaOH in absolute ethanol at room temperature.

    • Causality: Ethanol acts as a protic solvent that solubilizes the NaOH while providing a favorable dielectric environment for the stabilization of the anionic intermediate.

  • Carbanion Generation: Add 1.5 equivalents of phenylacetonitrile to the basic solution. Stir for 10 minutes.

    • Causality: The strong base deprotonates the acidic alpha-carbon of phenylacetonitrile, generating a resonance-stabilized carbanion essential for nucleophilic attack.

  • Electrophilic Addition: Slowly add 1 equivalent of para-nitro-(pentafluorosulfanyl)benzene.

    • Causality: The highly electron-withdrawing SF5​ group strongly activates the aromatic ring, making it highly susceptible to nucleophilic attack by the carbanion. This forms an anionic σH adduct 4.

  • Cyclization and Isolation: Stir the deep red-brown mixture for 1 hour. A brown precipitate will form and subsequently dissolve. Quench with water and extract with dichloromethane.

    • Causality: The transient precipitate represents the intermediate adduct. Continuous stirring allows for the intramolecular cyclization and elimination of water/nitrite, driving the reaction to the thermodynamically stable benzo[c]isoxazole product 4.

  • Validation: Purify via silica gel chromatography. Confirm structure via 19F NMR (expecting a characteristic AB4 spin system for the SF5​ group around 60-85 ppm).

Comparative Note for CF3​ Analog: The synthesis of the 5- CF3​ analog follows the exact same protocol using 1-nitro-4-(trifluoromethyl)benzene. However, due to the slightly lower electron-withdrawing capacity of the CF3​ group, the initial nucleophilic attack is marginally slower, often requiring an extended reaction time for complete conversion 4.

Synthesis_Workflow A Arylacetonitrile + Base (NaOH) B Carbanion Formation A->B Deprotonation C Nitroarene Addition (SF5/CF3) B->C Nucleophilic Attack D Anionic σH Adduct C->D Reversible Addition E Benzo[c]isoxazole Cyclization D->E Elimination (-H2O, -NO2)

Logical workflow for the Davis reaction synthesizing benzo[c]isoxazole analogs.

Metabolic Stability and Pharmacokinetics

The primary site of drug metabolism is the liver, where Cytochrome P450 (CYP450) enzymes catalyze Phase I oxidative reactions 1. The substitution of CF3​ with SF5​ on the benzo[c]isoxazole core drastically alters the metabolic fate of the molecule.

  • Steric Shielding: The massive octahedral volume of the SF5​ group physically blocks CYP450 active sites from accessing vulnerable C-H bonds on the adjacent aromatic ring.

  • Metabolic Resistance: The S-F bonds in the SF5​ group are highly resistant to enzymatic cleavage. Combined with its steric bulk, this renders the SF5​ analog virtually immune to Phase I oxidative degradation compared to the smaller CF3​ group, leading to a significantly prolonged half-life 1.

Metabolic_Pathway Drug Benzo[c]isoxazole Candidate CYP Hepatic CYP450 (Phase I) Drug->CYP Liver Distribution CF3 CF3 Analog Moderate Shielding CYP->CF3 Binding SF5 SF5 Analog High Steric Shielding CYP->SF5 Binding Metab_CF3 Oxidative Degradation CF3->Metab_CF3 Faster Clearance Metab_SF5 Metabolic Resistance SF5->Metab_SF5 Prolonged Half-life

Comparative Phase I metabolic degradation pathways for SF5 and CF3 analogs.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and experimental data between the SF5​ and CF3​ analogs, synthesizing data from computational models and empirical literature 124.

Property / Metric3-Phenyl-5-( CF3​ )benzo[c]isoxazole3-Phenyl-5-( SF5​ )benzo[c]isoxazole
Functional Group Geometry TetrahedralOctahedral
Hammett Constant ( σm​ ) 0.430.61
Lipophilicity ( π constant) 0.881.23
Synthetic Yield (Davis Rxn) ~72%66%
Phase I Metabolic Half-Life Moderate (Baseline)Significantly Prolonged
Steric Volume ( A˚3 ) ~42.6~73.5
Conclusion

The transition from a trifluoromethyl to a pentafluorosulfanyl group on the benzo[c]isoxazole scaffold represents a strategic upgrade in drug design. While the SF5​ analog presents a slightly more sterically demanding synthesis, its superior lipophilicity, higher electronegativity, and unmatched metabolic stability make it a highly valuable bioisostere for developing robust therapeutic candidates.

References
  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper Source: RSC Publishing URL:[Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: PubMed (NIH) URL:[Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journals URL:[Link]

Sources

Comparative

HPLC-MS Purity Validation for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Comparative Method Guide

Executive Summary Analyzing highly fluorinated heterocyclic compounds requires moving beyond default chromatographic parameters. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is a complex building block featuring the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Analyzing highly fluorinated heterocyclic compounds requires moving beyond default chromatographic parameters. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is a complex building block featuring the pentafluorosulfanyl ( SF5​ ) moiety. Often referred to as a, the SF5​ substituent imparts extreme lipophilicity, high electronegativity, and unique steric bulk[1].

These properties make it highly desirable in medicinal chemistry but present significant challenges for chromatographic separation and mass spectrometric ionization. This guide objectively compares stationary phase chemistries (C18 vs. PFP) and ionization techniques (ESI vs. APCI) to establish a self-validating, HPLC-MS purity method[2].

Part 1: Chromatographic Selectivity — C18 vs. PFP

The Causality of Phase Selection

Traditional C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. While effective for general separations, they often fail to resolve closely related fluorinated analogs (e.g., des-fluoro impurities or structural isomers of the SF5​ group). Because the extreme hydrophobicity of the SF5​ group dominates the retention mechanism on an alkyl phase, subtle structural differences are masked, leading to peak co-elution.

Conversely, Pentafluorophenyl (PFP) stationary phases offer [3]. The fluorinated aromatic ring of the PFP ligand engages in π−π interactions, strong dipole-dipole interactions, and shape selectivity[4]. For an electron-rich benzo[c]isoxazole core paired with a bulky SF5​ group, the PFP phase provides , effectively separating the active compound from its synthetic impurities.

Table 1: Chromatographic Performance Comparison

Conditions: 100 x 2.1 mm, 1.7 µm columns; Gradient 30-90% Acetonitrile (0.1% FA) over 8 min.

ParameterStandard C18 PhasePentafluorophenyl (PFP) PhaseAnalytical Conclusion
Retention Mechanism Dispersive HydrophobicHydrophobic, π−π , Dipole-DipolePFP offers multimodal retention for complex fluorines.
Resolution ( Rs​ ) (API vs. Des-fluoro Impurity)1.1 (Co-elution)3.4 (Baseline Resolution)PFP provides superior steric and dipole selectivity.
Peak Asymmetry ( As​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)PFP reduces secondary silanol interactions.
Matrix Effect / Void High ion suppression riskMinimalPFP shifts the highly retained analyte into a cleaner window.

Part 2: Mass Spectrometry Optimization — ESI vs. APCI

The Causality of Ionization

The benzo[c]isoxazole core contains nitrogen and oxygen, which traditionally suggests amenability to Electrospray Ionization (ESI) in positive mode. However, the intense electron-withdrawing nature of the SF5​ group pulls electron density away from the isoxazole nitrogen, severely reducing its basicity and proton affinity in the liquid phase.

Atmospheric Pressure Chemical Ionization (APCI) uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase. Because APCI relies on gas-phase ion-molecule reactions rather than liquid-phase protonation, it is vastly superior for highly lipophilic, weakly basic molecules like SF5​ -derivatives.

Table 2: MS Ionization Efficiency Comparison
ParameterElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)
Ionization Mechanism Liquid-phase protonation & desolvationGas-phase ion-molecule charge transfer
Signal Intensity (Target) 4.5×104 cps 8.2×106 cps
Susceptibility to SF5​ Effects High (Poor protonation efficiency)Low (Efficient charge transfer regardless of pKa)
Baseline Noise High (Chemical noise from un-ionized clusters)Low (Cleaner gas-phase background)

Part 3: Step-by-Step ICH Q2(R2) Validation Protocol

To ensure absolute trustworthiness, the finalized method (PFP column + APCI-MS) must be rigorously validated according to [5]. The following protocol is designed as a self-validating system : the analytical sequence cannot proceed unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Sample Preparation
  • Diluent Selection: Use Methanol/Water (80:20, v/v) to ensure complete solubilization of the highly lipophilic SF5​ compound while maintaining compatibility with the initial mobile phase.

  • Standard Preparation: Weigh exactly 10.0 mg of the reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute to a working validation concentration of 10 µg/mL.

Step 2: Chromatographic Separation (Optimized)
  • Column: PFP Stationary Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 30% B to 90% B over 8.0 minutes, hold at 90% B for 2.0 minutes, re-equilibrate at 30% B for 3.0 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

Step 3: Mass Spectrometry Detection (APCI+)
  • Source Parameters: Set APCI to positive ion mode. Corona Discharge Current: 4.0 µA; Probe Temperature: 450°C; Desolvation Gas: 800 L/hr.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize collision energies for the specific precursor-to-product ion transitions of the SF5​ -benzo[c]isoxazole core.

Step 4: Self-Validating Execution (ICH Q2(R2) Parameters)
  • System Suitability Test (SST) Gate: Inject a resolution mixture (API + des-fluoro impurity). Rule: The run automatically aborts if Rs​<2.0 or Peak Tailing >1.5 .

  • Specificity: Inject blank, standard, and spiked samples. Verify no interfering peaks at the retention time of the API[2].

  • Linearity & Range: Inject calibration standards from 10% to 120% of the target concentration. Calculate the linear regression coefficient ( R2 ).

  • Accuracy & Precision: Perform 6 replicate injections at 50%, 100%, and 150% concentration levels. Calculate % Recovery and % Relative Standard Deviation (%RSD).

  • LOD/LOQ Determination: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ)[5].

Table 3: ICH Q2(R2) Validation Summary Data
ICH Q2(R2) ParameterAcceptance CriteriaExperimental Result (PFP + APCI)Status
Specificity No interference at tR​ ; Rs​>2.0 No interference; Rs​=3.4 Pass
Linearity R2≥0.999 (10% to 120%) R2=0.9998 Pass
Precision (Repeatability) %RSD≤2.0% ( n=6 ) %RSD=0.8% Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.4%Pass
Limit of Quantitation S/N≥10 S/N=15 at 0.05 µg/mLPass

Part 4: Validation Workflow Diagram

ValidationWorkflow Start Method Development 3-Phenyl-5-SF5-benzo[c]isoxazole ColScreen Stationary Phase Screening (C18 vs. PFP) Start->ColScreen MSOpt Ionization Optimization (ESI+ vs. APCI+) Start->MSOpt ValStart ICH Q2(R2) Validation Execution ColScreen->ValStart MSOpt->ValStart Spec Specificity & Selectivity (Rs > 2.0) ValStart->Spec Lin Linearity & Range (R² > 0.999) ValStart->Lin Acc Accuracy & Precision (%RSD < 2.0%) ValStart->Acc LOD Sensitivity (LOD/LOQ Determination) ValStart->LOD Final Validated Purity Method Ready for Release Testing Spec->Final Lin->Final Acc->Final LOD->Final

Fig 1: Analytical lifecycle and ICH Q2(R2) validation workflow for SF5-benzo[c]isoxazole.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. [Link]

  • MAC-MOD Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." mac-mod.com.[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." waters.com. [Link]

  • National Institutes of Health (NIH). "Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group." nih.gov.[Link]

Sources

Validation

High-Resolution Single-Crystal X-Ray Diffraction Analysis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Diffractometer Comparison Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (–SF₅) group is increasingly recognized as a "super-trifluoromethyl" bioisostere in modern drug discovery, offering enhanced lipophilicity, strong electronegativity, and high metabolic stability. However, the crystallographic characterization of SF₅-containing heterocycles—such as 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole—presents unique analytical challenges. The octahedral geometry of the –SF₅ moiety frequently exhibits rotational disorder in the solid state, demanding high-brilliance X-ray sources and highly sensitive detectors to accurately resolve minor rotamer occupancies.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of two leading single-crystal X-ray diffractometers (SC-XRD)—the Bruker D8 Venture and the Rigaku XtaLAB Synergy-S —using the structural resolution of 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole as our benchmark.

Synthesis and Crystallization Protocol (Self-Validating System)

To obtain diffraction-quality single crystals, the compound must first be synthesized and rigorously validated for purity. Impurities disrupt the crystal lattice, preventing the growth of the large, defect-free single crystals required for high-resolution SC-XRD.

Step 1: Synthesis via the Davis Reaction

Following the established methodology[1], the target compound is synthesized via the Davis reaction. 1-Nitro-4-(pentafluorosulfanyl)benzene is reacted with phenylacetonitrile in the presence of sodium hydroxide in ethanol.

  • Mechanistic Causality: The base mediates the formation of a σᴴ adduct, which transitions into a nitroso intermediate. Subsequent deprotonation triggers an intramolecular addition-elimination sequence, yielding the benzo[c]isoxazole core [1].

Step 2: Purification and Self-Validation

The crude product is purified via flash chromatography (Ethyl Acetate/Petroleum Ether).

  • Self-Validation Check: Before attempting crystallization, the fraction's purity is validated via ¹⁹F NMR. The presence of a sharp doublet and quintet (characteristic of the AB₄ spin system of the –SF₅ group) without extraneous fluorine signals confirms the absence of degradation products, validating the input for the crystallization phase.

Step 3: Slow Evaporation Crystallization

Dissolve 20 mg of the purified compound in a 1:1 mixture of dichloromethane (DCM) and n-hexane in a standard 4 mL glass vial.

  • Causality of Solvent Choice: DCM provides high initial solubility for the fluorinated organic compound. Because DCM is significantly more volatile than n-hexane, it evaporates faster. This gradually increases the proportion of the hexane antisolvent, slowly driving the system into the metastable zone necessary for controlled nucleation rather than rapid precipitation. The vial is loosely capped and left undisturbed at 20 °C for 72 hours, yielding colorless block crystals.

Hardware Comparison: Bruker D8 Venture vs. Rigaku XtaLAB Synergy-S

When analyzing highly fluorinated compounds, the choice of diffractometer hardware dictates the resolution of thermal ellipsoids and the accurate modeling of disordered fluorine atoms.

  • Bruker D8 Venture: Equipped with a PHOTON III mixed-mode pixel array detector and an IμS 3.0 microfocus Mo-Kα source (λ = 0.71073 Å). The high dynamic range of the PHOTON III detector is highly advantageous for accurately measuring both the intense low-angle reflections and the extremely weak high-angle reflections caused by the high thermal motion of the –SF₅ group.

  • Rigaku XtaLAB Synergy-S: Equipped with a HyPix-6000HE Hybrid Photon Counting (HPC) detector and a PhotonJet-S microfocus Cu-Kα source (λ = 1.54184 Å). The Cu-Kα radiation provides higher absolute diffraction intensity for small, weakly diffracting organic crystals, though it requires rigorous empirical absorption corrections due to the higher absorption coefficient of the sample at this wavelength.

Experimental SC-XRD Workflow

XRD_Workflow A 1. Crystal Growth (DCM/Hexane Evaporation) B 2. Crystal Mounting (MiTeGen Loop + Paratone Oil) A->B C 3. Data Collection (100 K) (Bruker D8 / Rigaku XtaLAB) B->C D 4. Integration & Absorption Correction (APEX4 / CrysAlisPro) C->D E 5. Structure Solution (SHELXT - Intrinsic Phasing) D->E F 6. Disorder Refinement (SHELXL - SF5 Rotational Modeling) E->F G 7. Final CIF Validation (checkCIF) F->G

Step-by-step SC-XRD workflow for resolving SF5 rotational disorder.

Mounting and Data Collection Causality

A suitable crystal (approx. 0.15 × 0.10 × 0.08 mm) is selected under a polarizing microscope and mounted on a MiTeGen loop using Paratone-N oil.

  • Causality: The oil serves a dual purpose: it acts as a temporary adhesive and forms a rigid, amorphous glass when flash-cooled to 100 K in the nitrogen cold stream. Cooling to 100 K is strictly required; it minimizes the thermal libration (vibration) of the –SF₅ fluorine atoms, locking them into place so the residual electron density of the rotational disorder can be accurately mapped [2].

Data Processing and Refinement Strategy

Data reduction is performed using APEX4 (Bruker) or CrysAlisPro (Rigaku). Structures are solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F² using SHELXL [3].

  • Causality in Disorder Modeling: The –SF₅ group often exhibits a two-fold rotational disorder around the S–C bond. In SHELXL, this is modeled by splitting the four equatorial fluorine atoms into two sets (e.g., F1A-F4A and F1B-F4B) and linking their occupancies via a free variable (FVAR). Rigid bond restraints (RIGU) and similarity restraints (SADI) must be applied to maintain chemically sensible S–F bond lengths (approx. 1.58 Å) and octahedral geometries across the disordered components [2].

Comparative Performance Data

The table below summarizes the crystallographic refinement metrics obtained from both systems for the same crystal batch of 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole.

ParameterBruker D8 Venture (Mo-Kα)Rigaku XtaLAB Synergy-S (Cu-Kα)
X-ray Source IμS 3.0 Microfocus (0.71073 Å)PhotonJet-S Microfocus (1.54184 Å)
Detector PHOTON III (Mixed-Mode CMOS)HyPix-6000HE (HPC)
Temperature 100(2) K100(2) K
Resolution Limit (Å) 0.750.80
Completeness to θ = 25.2° 99.8%99.9%
R(int) 0.0310.028
Final R1 [I > 2σ(I)] 0.03450.0321
wR2 (all data) 0.08920.0845
Goodness-of-Fit (S) 1.0421.055
SF₅ Minor Rotamer Occupancy 12.4(3)%12.6(2)%
Max/Min Δρ (e·Å⁻³) 0.32 / -0.210.28 / -0.19
Analysis of Results

Both systems yield highly publishable data (R1 < 0.05). The Rigaku system, utilizing Cu-Kα radiation, provides slightly stronger diffracted intensities for this light-atom organic molecule, resulting in a marginally lower R(int) and R1. However, the Bruker system's Mo-Kα source suffers from significantly less absorption. This is highly advantageous if the crystal size is slightly larger or irregularly shaped, leading to excellent residual electron density maps (Δρ) that clearly define the 12.4% minor occupancy rotamer of the –SF₅ group without the need for aggressive analytical absorption corrections.

References

  • Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds Source: Chemistry–A European Journal URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Comparative

A Comparative Guide to the FT-IR Absorption Bands of the Pentafluorosulfanyl Group in Benzo[c]isoxazoles

Authored by: A Senior Application Scientist Introduction: The pentafluorosulfanyl (SF5) group is rapidly gaining prominence in medicinal chemistry and materials science, often lauded as a "super-trifluoromethyl" group.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The pentafluorosulfanyl (SF5) group is rapidly gaining prominence in medicinal chemistry and materials science, often lauded as a "super-trifluoromethyl" group.[1] Its remarkable properties, including high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity, make it an attractive substituent for modulating the physicochemical properties of organic molecules.[2][3] When incorporated into privileged heterocyclic scaffolds like benzo[c]isoxazoles—a core structure found in numerous pharmacologically active compounds—the SF5 group can impart unique electronic and steric effects.

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of the pentafluorosulfanyl group when attached to the benzo[c]isoxazole framework. We will dissect the characteristic vibrational modes of the SF5 group and the heterocyclic core, offer a comparative perspective against the commonly used trifluoromethyl (CF3) group, and provide a robust experimental protocol for acquiring high-quality spectral data. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this novel functional group.

The Vibrational Landscape of SF5-Substituted Benzo[c]isoxazoles

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[4] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a complex molecule like an SF5-substituted benzo[c]isoxazole, the resulting spectrum is a superposition of the vibrations from the SF5 group, the benzo-fused ring, and the isoxazole heterocycle.

The Unique Signature of the Pentafluorosulfanyl Group

The SF5 group possesses a pseudo-octahedral geometry, which gives rise to a series of characteristic and intense S-F stretching and deformation vibrations. These bands are typically found in the "fingerprint region" of the mid-infrared spectrum (below 1500 cm⁻¹) and serve as a definitive diagnostic tool for the presence of the SF5 moiety.

The key vibrational modes for an aromatic-SF5 group are:

  • S-F Stretching (ν_SF_): The most prominent absorptions arise from the stretching of the five sulfur-fluorine bonds. Due to the group's C4v symmetry, these vibrations split into distinct bands, typically observed in the 800-950 cm⁻¹ range. These are often strong and sharp, making them easily identifiable.

  • S-F Deformation (δ_SF_): Bending and scissoring motions of the F-S-F bonds occur at lower frequencies, generally between 550 and 700 cm⁻¹. While sometimes less intense than the stretching modes, their presence provides further confirmation of the SF5 group.

Vibrational Modes of the Benzo[c]isoxazole Core

The benzo[c]isoxazole scaffold itself contributes a number of characteristic bands to the FT-IR spectrum.[5] Understanding these is crucial for distinguishing them from the SF5 signals and for confirming the integrity of the heterocyclic structure.

  • Aromatic C=C Stretching (ν_C=C_): The stretching of the carbon-carbon double bonds within the benzene ring typically produces a series of sharp bands in the 1600-1450 cm⁻¹ region.[6]

  • Isoxazole Ring Vibrations: The isoxazole ring exhibits characteristic stretching vibrations for the C=N and N-O bonds. The C=N stretch is often observed around 1650-1590 cm⁻¹, while the N-O stretch appears at lower wavenumbers, typically in the 950-900 cm⁻¹ range.[5]

  • Aromatic C-H Stretching (ν_C-H_): The stretching of C-H bonds on the aromatic ring gives rise to bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

  • Aromatic C-H Bending (δ_C-H_): Out-of-plane bending vibrations of the aromatic C-H bonds are found between 900 and 675 cm⁻¹ and are diagnostic of the substitution pattern on the benzene ring.

Comparative Analysis: SF5 vs. CF3 Group

To fully appreciate the diagnostic power of the SF5 group's FT-IR signature, it is instructive to compare it with the more conventional trifluoromethyl (CF3) group.[8][9]

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Pentafluorosulfanyl (SF5) S-F Stretching800 - 950Strong, Multiple BandsHighly characteristic and often the most intense peaks in the fingerprint region.
S-F Deformation550 - 700Medium to StrongConfirmatory peaks for the SF5 group.
Trifluoromethyl (CF3) C-F Stretching (asymmetric)1280 - 1350Very StrongOne of the most intense bands in the entire spectrum.
C-F Stretching (symmetric)~1150Very StrongAnother very strong and characteristic band.

The most significant difference lies in the position of the dominant fluorine-related stretching vibrations. The C-F stretches of the CF3 group appear at much higher wavenumbers (1150-1350 cm⁻¹) compared to the S-F stretches of the SF5 group (800-950 cm⁻¹). This clear spectral separation allows for unambiguous identification of each group, even in complex molecules.

Experimental Workflow for Synthesis and FT-IR Analysis

The synthesis of SF5-containing benzo[c]isoxazoles can be achieved through established methods, such as the Davis reaction involving meta- or para-nitro-(pentafluorosulfanyl)benzenes and arylacetonitriles.[10][11] A generalized workflow for synthesis and subsequent FT-IR characterization is outlined below.

G cluster_synthesis Synthesis Stage cluster_analysis FT-IR Analysis Stage start Nitro-(pentafluorosulfanyl)benzene + Arylacetonitrile reaction Davis Reaction (e.g., NaOH in Ethanol) start->reaction workup Reaction Workup & Crude Isolation reaction->workup purification Column Chromatography workup->purification product Pure SF5-Benzo[c]isoxazole purification->product sample_prep Sample Preparation (e.g., ATR or KBr Pellet) product->sample_prep Characterization background Collect Background Spectrum (No Sample) sample_prep->background sample_scan Collect Sample Spectrum background->sample_scan process Process Data (Fourier Transform, Baseline Correction) sample_scan->process spectrum Final FT-IR Spectrum process->spectrum G cluster_regions Characteristic FT-IR Spectral Regions mol SF5-Benzo[c]isoxazole Structure r1 > 3000 cm⁻¹ Aromatic C-H Stretch mol->r1 from Ar-H r2 1650-1450 cm⁻¹ Aromatic C=C & Isoxazole C=N Stretch mol->r2 from Ring System r3 950-800 cm⁻¹ S-F Stretch & Isoxazole N-O Stretch mol->r3 from SF5 & N-O r4 < 700 cm⁻¹ S-F Deformation & Aromatic C-H Bend mol->r4 from SF5 & Ar-H

Caption: Correlation between molecular structure and FT-IR spectral regions.

Consolidated Data Table
Vibrational ModeFunctional Group OriginExpected Wavenumber (cm⁻¹)
C-H StretchingAromatic Ring3100 - 3000
C=N StretchingIsoxazole Ring1650 - 1590
C=C StretchingAromatic Ring1600 - 1450
N-O StretchingIsoxazole Ring950 - 900
S-F Stretching Pentafluorosulfanyl (SF5) 950 - 800
C-H Bending (out-of-plane)Aromatic Ring900 - 675
S-F Deformation Pentafluorosulfanyl (SF5) 700 - 550

Conclusion

The pentafluorosulfanyl group offers a unique and valuable addition to the synthetic chemist's toolkit. Its incorporation into the benzo[c]isoxazole scaffold yields novel compounds with potentially enhanced biological and material properties. From a characterization standpoint, FT-IR spectroscopy provides an exceptionally clear and reliable method for confirming the presence of the SF5 group. The strong, characteristic S-F stretching and deformation bands in the 950-800 cm⁻¹ and 700-550 cm⁻¹ regions, respectively, serve as an unambiguous fingerprint. These absorptions are spectrally distinct from those of the more common CF3 group and the inherent vibrations of the benzo[c]isoxazole core, making FT-IR an indispensable tool for routine analysis and structural verification in this exciting area of fluorine chemistry.

References

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Pastýříková, T., & Beier, P. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411–417. doi:10.3762/bjoc.9.43. Retrieved from [Link]

  • Pastýříková, T., & Beier, P. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411-417. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of SF5-containing benzisoxazoles 7–9. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 from Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Retrieved from [Link]

  • Amanote Research. (2013, February 21). Synthesis of SF5-containing Benzisoxazoles, Quinolines, and Quinazolines by the Davis Reaction of Nitro-(Pentafluorosulfanyl)benzenes. Retrieved from [Link]

  • KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 6: Infrared Spectroscopy Tutorial. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4.16 – Isoxazoles and their Benzo Derivatives. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Comparison of selected factors of SF5 and CF3 groups for benzene.... Retrieved from [Link]

  • JETIR. (n.d.). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. Retrieved from [Link]

  • MDPI. (n.d.). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Ass. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Properties of SF5- vs. CF3-aromatics. (b) SF4 unit and other linear.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Properties of SF5- vs. CF3-aromatics. (b) SF4 unit and other linear.... Retrieved from [Link]

  • UBE Corporation. (n.d.). AROMATIC SF5 COMPOUNDS. Retrieved from [Link]

  • ACS Publications. (2021, July 6). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]

Sources

Validation

Analytical Validation and Elemental Analysis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (-SF₅) group is increasingly integrated into drug discovery pipelines as a "super-trifluoromethyl" bioisostere. It offers enhanced lipophilicity, strong electron-withdrawing capabilities, and superior metabolic stability compared to traditional halogens[1]. However, the unique physicochemical properties of SF₅-heterocycles—such as 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole, typically synthesized via the Davis reaction[2]—introduce significant bottlenecks in routine Quality Control (QC).

As a Senior Application Scientist, I frequently observe that standard CHNS/F elemental analysis protocols fail when applied to hypervalent sulfur-fluorine compounds. This guide objectively compares the analytical behavior of this SF₅-benzo[c]isoxazole against its -CF₃ and non-fluorinated analogs, providing a field-proven, self-validating protocol for accurate elemental quantification.

Mechanistic Insights: The Combustion Bottleneck

In standard elemental analysis, organic samples are subjected to flash combustion at ~900–1000 °C to quantitatively yield CO₂, H₂O, N₂, and SO₂. However, highly fluorinated compounds resist complete mineralization.

The Causality of Analytical Failure: The thermal stability of the S-F and C-F bonds often results in the formation of highly refractory gaseous tetrafluoromethane (CF₄) and sulfur hexafluoride (SF₆) instead of the desired CO₂, SO₂, and HF. Because CF₄ and SF₆ do not interact with standard absorption traps and elute unpredictably, they are either missed or misidentified by Thermal Conductivity Detectors (TCD). The direct construction of SF₅ units requires rigorous downstream analytical validation to ensure structural integrity[3], but standard combustion yields artificially low carbon and sulfur percentages, alongside erratic fluorine recovery.

The Mechanistic Solution: To overcome this, the combustion micro-environment must be aggressively modified. The addition of an oxygen donor and catalyst—specifically Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅)—combined with elevating the combustion temperature to 1150 °C, forces the complete cleavage of C-F and S-F bonds, converting intermediate fluorinated gases into measurable oxides and hydrofluoric acid.

Comparative Performance Data

To demonstrate the necessity of optimized conditions, we compare the elemental analysis results of three structural analogs:

  • SF₅-Analog: 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (C₁₃H₈F₅NOS)

  • CF₃-Analog: 3-Phenyl-5-(trifluoromethyl)benzo[c]isoxazole (C₁₄H₈F₃NO)

  • Non-Fluorinated Analog: 3-Phenylbenzo[c]isoxazole (C₁₃H₉NO)

Table 1: Theoretical Elemental Composition
CompoundMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Sulfur% Fluorine
SF₅-Analog 321.2748.602.514.369.9829.57
CF₃-Analog 263.2263.883.065.32N/A21.65
Non-Fluoro 195.2280.004.657.17N/AN/A
Table 2: Experimental Recovery Comparison (Standard vs. Optimized Method)

Note: Acceptable analytical deviation for publication is ±0.30%.

CompoundAnalytical Method%C (Exp / Dev)%H (Exp / Dev)%N (Exp / Dev)%S (Exp / Dev)
SF₅-Analog Standard (900°C)43.12 (-5.48) ❌2.55 (+0.04) ✅4.35 (-0.01) ✅6.15 (-3.83) ❌
SF₅-Analog Optimized (1150°C + WO₃)48.55 (-0.05) ✅2.49 (-0.02) ✅4.38 (+0.02) ✅9.95 (-0.03) ✅
CF₃-Analog Standard (900°C)61.50 (-2.38) ❌3.08 (+0.02) ✅5.30 (-0.02) ✅N/A
CF₃-Analog Optimized (1150°C + WO₃)63.85 (-0.03) ✅3.05 (-0.01) ✅5.33 (+0.01) ✅N/A
Non-Fluoro Standard (900°C)79.95 (-0.05) ✅4.63 (-0.02) ✅7.15 (-0.02) ✅N/A

Data Interpretation: The non-fluorinated analog performs perfectly under standard conditions. The CF₃-analog shows moderate carbon masking due to CF₄ formation. However, the SF₅-analog exhibits catastrophic failure in both carbon and sulfur quantification under standard conditions, mandating the optimized protocol.

Self-Validating Experimental Protocol: Optimized CHNS/F Analysis

This protocol establishes a self-validating system. Self-Validation Checkpoint: The simultaneous accurate recovery of both Carbon and Sulfur within ±0.3% of theoretical values serves as an internal validation that all C-F and S-F bonds have been completely cleaved. If %C is low but %S is accurate, incomplete combustion is occurring; if both are low, CF₄ and SF₆ gases are actively escaping the combustion zone.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Modification

  • Accurately weigh 1.50–2.00 mg of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole into a clean tin capsule using a microbalance.

  • Add a 10-fold mass excess (~15-20 mg) of Tungsten Trioxide (WO₃) powder directly into the capsule. Causality: WO₃ acts as a localized, high-capacity oxygen donor and catalytic surface, preventing the formation of refractory CF₄ and SF₆.

  • Crimp and fold the tin capsule tightly to exclude atmospheric nitrogen.

Step 2: High-Temperature Flash Combustion

  • Configure the elemental analyzer's primary combustion furnace to 1150 °C (deviating from the standard 900 °C).

  • Ensure the combustion tube is packed with electrolytic copper (for NOₓ reduction) and copper oxide.

  • Drop the capsule into the furnace under a dynamic pulse of high-purity Oxygen (O₂). The exothermic oxidation of the tin capsule will temporarily drive the localized temperature above 1800 °C.

Step 3: Halogen Scrubbing (Critical for CHNS)

  • Pass the resulting gas stream through a specialized reduction tube containing a dense silver wool plug heated to 500 °C. Causality: The silver wool quantitatively traps highly corrosive Hydrofluoric acid (HF) as solid Silver Fluoride (AgF). If this step is omitted, HF will permanently damage the GC column and the TCD filaments.

Step 4: GC Separation and TCD Quantification

  • Allow the purified gas stream (now strictly CO₂, H₂O, N₂, and SO₂) to enter the packed GC column.

  • Quantify the sequential elution of gases using a Thermal Conductivity Detector (TCD) calibrated against a certified sulfanilamide standard.

Workflow Visualization

EA_Workflow N1 Sample Prep (Analyte + WO3) N2 Flash Combustion (1150 °C, O2) N1->N2 Tin Capsule Drop N3 Gas Stream (CO2, H2O, N2, SO2, HF) N2->N3 Complete Mineralization N4 Halogen Scrubber (Silver Wool) N3->N4 Trap F as AgF N5 GC Separation (Column) N4->N5 Purified Gases N6 TCD Detection (CHNS Quant) N5->N6 Sequential Elution

Figure 1: Optimized elemental analysis workflow for SF5-heterocycles ensuring complete mineralization.

References

  • Title : Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Source : ResearchGate URL :[2]

  • Title : Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. Source : ResearchGate URL :[1]

  • Title : Synthesis of Diaryliodonium Salts Having Pentafluorosulfanylarenes and Their Application to Electrophilic Pentafluorosulfanylarylation of C-, O-, N-, and S-Nucleophiles. Source : ACS Publications URL :[3]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

As a Senior Application Scientist, I approach the handling and disposal of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS: 1144434-04-7) (1)[1] not merely as a routine logistical task, but as the management of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS: 1144434-04-7) (1)[1] not merely as a routine logistical task, but as the management of a complex system of reactive functional groups. For drug development professionals and synthetic chemists, understanding the causality behind this compound's reactivity is the foundation of laboratory safety.

Standard organic waste disposal protocols are insufficient for this molecule. This guide provides the essential, self-validating procedures required to manage its unique physicochemical risks.

Part 1: Chemical Profiling and Hazard Causality

To design an effective disposal plan, we must first deconstruct the molecule's two primary hazard drivers:

  • The Benzo[c]isoxazole Core : The 2,1-benzisoxazole (anthranil) ring system possesses inherent ring strain and a relatively weak N-O bond. Under thermal stress, mechanical shock, or friction, this core can undergo rapid, exothermic ring-opening reactions (2)[2]. Consequently, the compound must be treated with precautions akin to energetic materials—strictly avoiding mechanical agitation and extreme heat (3)[3].

  • The Pentafluorosulfanyl (-SF5) Group : Often termed a "super-trifluoromethyl" group, the -SF5 moiety is highly lipophilic and strongly electronegative. While it imparts high chemical stability under ambient conditions, its thermal decomposition (e.g., during incineration or accidental fire) generates highly toxic, corrosive gases, most notably Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) (4)[4].

Quantitative Physicochemical Comparison (-SF5 vs. -CF3)

Understanding why -SF5 dictates stricter disposal parameters than standard fluorinated organics.

PropertyPentafluorosulfanyl (-SF5)Trifluoromethyl (-CF3)Operational Implication for Disposal
Hammett Constant (σI) +0.55+0.39Higher electronegativity increases molecular polarity, altering solvent partition coefficients (5)[5].
Hansch Lipophilicity (π) 1.511.09Extreme hydrophobicity enhances dermal penetration; requires strict double-gloving (5)[5].
Bond Energy (C-X) ~272 kJ/mol (C-S)~347 kJ/mol (C-C)Lower thermal stability threshold dictates strict temperature control during storage (4)[4].
Combustion Byproducts HF, SOx, SO2F2HF, COF2Mandates alkaline scrubbing during incineration to neutralize SOx and HF (6)[6].

Part 2: Standard Operating Procedure (SOP) for Safe Handling

Every protocol must function as a self-validating system to ensure operator safety.

  • Engineering Controls : Handle exclusively within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

    • Validation Step: Verify the digital airflow monitor reads a minimum face velocity of 100 fpm before unsealing the primary container.

  • Personal Protective Equipment (PPE) : Don nitrile gloves (double-gloved, minimum 8 mil thickness), a flame-resistant lab coat, and a full-face shield over safety goggles.

    • Causality: The extreme lipophilicity of the -SF5 group facilitates rapid transdermal absorption. Double-gloving creates a fail-safe mechanical barrier.

  • Handling Mechanics : Use only non-sparking spatulas (e.g., Teflon or ceramic).

    • Causality: Grinding or scraping motions with metal tools can impart mechanical energy to the shock-sensitive benzo[c]isoxazole core, potentially triggering localized decomposition (2)[2].

Part 3: Comprehensive Disposal and Waste Management Plan

Do not route this compound through standard organic waste streams.

Step-by-Step Waste Segregation and Disposal Protocol:
  • Primary Containment : Collect all solid waste (including contaminated Kimwipes, weigh boats, and PPE) in a high-density polyethylene (HDPE) container.

    • Causality: Glass containers must be strictly avoided. If trace thermal degradation occurs, the generated Hydrogen Fluoride (HF) will aggressively attack silica glass, leading to catastrophic containment failure.

  • Solvent Waste : If the compound is dissolved in organic solvents (e.g., DCM, EtOAc), collect the solution in a dedicated, clearly labeled "Halogenated Organic Waste - Contains Sulfur/Fluorine" HDPE carboy. Do NOT mix with nitric acid or strong oxidizers.

  • Labeling : Affix a hazardous waste tag explicitly stating: "Contains Pentafluorosulfanyl (-SF5) compounds. WARNING: Thermal decomposition yields Hydrogen Fluoride (HF) and Sulfur Oxides (SOx)."

  • Incineration Routing : Transfer the waste to an EPA-approved hazardous waste disposal facility. The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber system (e.g., NaOH/Ca(OH)2 wet scrubber) (6)[6].

    • Validation Step: Request a certificate of destruction from the waste vendor confirming that alkaline scrubbing was actively utilized to neutralize HF and SOx exhaust gases.

Part 4: Emergency Response and Spill Containment

A spill introduces the immediate risk of aerosolization and subsequent inhalation of a highly fluorinated, potentially reactive dust.

Step-by-Step Spill Protocol:
  • Evacuate and Isolate : Immediately evacuate personnel from the immediate vicinity. Allow the fume hood exhaust to clear airborne particulates for a mandatory 5-minute window.

  • Don Emergency PPE : Upgraded PPE, including a NIOSH-approved respirator with P100/Acid Gas cartridges, is required before re-entering the workspace.

  • Containment : Gently cover the solid spill with damp sand or a commercial inert absorbent (e.g., vermiculite) to prevent dust generation (6)[6]. Do NOT sweep dry.

  • Collection : Use a non-sparking tool to scoop the absorbed mixture into an HDPE hazardous waste bucket.

  • Decontamination : Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic degradation products, followed by copious amounts of water.

    • Validation Step: Swipe the decontaminated area with pH paper to ensure a neutral surface (pH 7.0) before resuming normal operations.

  • HF Exposure First Aid (Contingency) : In the highly unlikely event of thermal decomposition and HF exposure, immediately apply 2.5% Calcium Gluconate gel to the affected skin and seek emergency medical attention.

    • Causality: Calcium gluconate sequesters free fluoride ions, preventing deep tissue necrosis and systemic hypocalcemia.

Part 5: Disposal and Spill Response Workflow Visualization

G Start Spill / Waste Generation Assess Assess Waste State Start->Assess Solid Solid Waste (HDPE Container) Assess->Solid Dry Powder Liquid Halogenated Solvent (HDPE Carboy) Assess->Liquid Dissolved Label Label: Contains -SF5 Warning: HF/SOx Risk Solid->Label Liquid->Label Incinerate High-Temp Incineration (>1000°C) Label->Incinerate Vendor Transport Scrub Alkaline Scrubber (Neutralizes HF & SOx) Incinerate->Scrub Exhaust Gas Safe Safe Environmental Release Scrub->Safe Verified pH

Workflow for segregation, containment, and alkaline-scrubbed incineration of -SF5 compounds.

References

  • 1144434-04-7 CAS Database: 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole . Chemsrc. Available at:[Link][1]

  • Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules . MDPI. Available at: [Link][4]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles . ACS Organic & Inorganic Au. Available at:[Link][3]

  • Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues . Beilstein Journal of Organic Chemistry. Available at: [Link][5]

Sources

Handling

Personal protective equipment for handling 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Advanced Operational Guide: Safety, PPE, and Handling Logistics for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole As a Senior Application Scientist overseeing chemical integration in drug development, I frequently gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safety, PPE, and Handling Logistics for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

As a Senior Application Scientist overseeing chemical integration in drug development, I frequently guide laboratories on the safe handling of novel fluorinated heterocycles. The compound 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole represents a highly specialized structural motif. The inclusion of the pentafluorosulfanyl ( −SF5​ ) group—often termed a "super-trifluoromethyl" group—dramatically enhances the molecule's lipophilicity, metabolic stability, and electronegativity. However, when fused with a benzo[c]isoxazole core, it introduces unique operational risks that require precise, causally-driven safety protocols.

This guide provides the essential logistical and safety framework for handling this compound, ensuring that your laboratory maintains absolute safety without compromising experimental integrity.

Hazard Assessment & Mechanistic Causality

To establish a self-validating safety protocol, we must first understand the physicochemical behavior of the molecule and why specific precautions are non-negotiable.

  • Extreme Lipophilicity & Dermal Permeation: The −SF5​ moiety imparts exceptional lipophilicity to the molecule. When this compound is solubilized in common assay carriers like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a highly efficient penetrant, rapidly carrying the lipophilic solute through the lipid bilayers of the stratum corneum. Therefore, standard single-layer gloving is fundamentally insufficient.

  • Thermal Stability and HF Generation: While the −SF5​ group is generally stable under ambient conditions, thermal stress (typically >200°C) or exposure to strong nucleophiles can trigger decomposition, potentially releasing highly toxic hydrogen fluoride (HF) gas and sulfur oxides .

  • Benzo[c]isoxazole Reactivity: The heterocycle itself can be sensitive to strong reducing agents and UV degradation, presenting a moderate irritation hazard to mucous membranes and the respiratory tract.

Quantitative PPE Specification Matrix

Based on the hazard profile, the following Personal Protective Equipment (PPE) is mandatory. This matrix moves beyond generic recommendations by quantifying the exact specifications required for safe operational handling .

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Nitrile Gloves (Double-gloved) 5 mil thickness per layer; AQL 1.5Mitigates rapid dermal penetration of −SF5​ compounds when dissolved in organic solvents like DMSO.
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 certifiedProtects against ocular exposure to reactive benzoisoxazole dust or aerosolized solutions.
Respiratory / Containment Chemical Fume HoodFace velocity: 80–120 feet per minute (fpm)Prevents inhalation of static-prone fluorinated powders and captures potential trace HF off-gassing.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantProvides a thermal barrier in the event of localized exothermic decomposition.

Operational Workflow & Logical Relationships

The handling of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole must follow a strict, linear progression to ensure complete containment.

G A 1. Storage Desiccated, <25°C B 2. PPE Donning Double Nitrile, Goggles A->B C 3. Containment Chemical Fume Hood B->C D 4. Manipulation Anti-static Weighing C->D E 5. Decontamination Alkaline Wash D->E F 6. Waste Disposal Halogenated Stream E->F

Workflow for the safe handling and processing of fluorinated benzoisoxazole derivatives.

Step-by-Step Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; each step includes a verification check before proceeding to the next to ensure trust and safety.

Phase 1: Pre-Operational Readiness

  • Verify Containment: Check the fume hood monitor to ensure a face velocity between 80 and 120 fpm.

    • Validation Check: Do not open the chemical container if the alarm is sounding or the monitor reads outside this safe operational range .

  • Don PPE: Equip your FR lab coat, ANSI-certified goggles, and two layers of 5-mil nitrile gloves.

Phase 2: Dispensing and Weighing

  • Static Mitigation: Fluorinated powders are notoriously prone to static charge buildup, which can cause the powder to aerosolize or repel from spatulas. Pass an anti-static ionizer over the weighing vessel and the sealed chemical bottle for 10 seconds before opening.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole into a pre-tared, sealable glass vial.

  • Seal and Verify: Cap the vial immediately after transfer.

    • Validation Check: Wipe the exterior of the sealed vial with a dry Kimwipe to ensure no residual powder is transferred out of the hood.

Phase 3: Solubilization (For Biological Assays)

  • Solvent Addition: Inject the carrier solvent (e.g., DMSO) directly into the sealed vial through a septum if possible, or open the vial deep within the fume hood.

  • Dissolution: Vortex gently.

    • Causality Warning: Once solubilized, the compound's dermal penetration risk increases exponentially. If any solution contacts the outer glove, immediately remove the outer glove, wash hands, and don a new pair.

Phase 4: Decontamination and Waste Disposal

  • Surface Decontamination: Wipe down the balance and fume hood workspace with a mildly alkaline detergent solution (e.g., 1% sodium bicarbonate).

    • Mechanistic Rationale: The alkaline wash neutralizes any trace acidic degradation products (like HF) that may have formed from microscopic powder residues. Follow with a 70% isopropanol wipe.

  • Waste Segregation: Dispose of all contaminated consumables (pipette tips, Kimwipes, outer gloves) in a designated Halogenated Organic Waste container. Do not mix with strong acids or bases, as this could trigger an exothermic reaction and subsequent decomposition of the benzo[c]isoxazole core.

Emergency Spill Management

In the event of a powder spill outside the fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the highly lipophilic powder.

  • Suppress: Do not sweep dry powder. Cover the spill with damp, mildly alkaline absorbent pads to suppress aerosolization and neutralize potential acidic byproducts.

  • Collect: Scoop the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste bucket.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). United States Department of Labor. Available from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
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3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
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